molecular formula C10H15NOS B2450803 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one CAS No. 288092-98-8

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Cat. No.: B2450803
CAS No.: 288092-98-8
M. Wt: 197.3
InChI Key: HOVMVTKDZBSCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (CAS RN: 288092-98-8) is a high-purity chemical intermediate designed for pharmaceutical and life sciences research. Its molecular formula is C 10 H 15 NOS, with a molecular weight of 197.30 g/mol . The compound features a 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its broad pharmacological potential . Thiazole-containing analogues are frequently explored in drug discovery due to their presence in several FDA-approved drugs for conditions including cancer, inflammation, and infectious diseases . This specific ketone derivative serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Researchers are investigating similar 1,3-thiazole derivatives for their potent biological activities, with recent studies highlighting their promise as antiproliferative agents against breast cancer cell lines and as inhibitors of specific protein targets like VEGFR-2 . This research underscores the value of such intermediates in pioneering new oncological treatments. For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Notice: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Properties

IUPAC Name

4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-10(2,3)5-4-9(12)8-6-13-7-11-8/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVMVTKDZBSCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)C1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one , a structural motif often found in drug discovery programs targeting kinase inhibitors or GPCR modulators. The target molecule features a 1,3-thiazole core substituted at the C4 position with a lipophilic neohexyl-like ketone tail.

The synthesis strategy prioritizes regiocontrol and scalability. We utilize a Hantzsch Thiazole Synthesis to construct the heterocyclic core, followed by a Weinreb Amide protocol to introduce the ketone tail without over-alkylation. This modular approach allows for high fidelity in establishing the C4-carbonyl linkage and avoids the regioselectivity issues common in direct metallation of the thiazole ring.

Part 1: Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection reveals two primary fragments: the thiazole-4-carboxylic acid derivative and the aliphatic organometallic tail.

Strategic Considerations
  • Thiazole Construction: Direct C4-acylation of thiazole is challenging due to the higher acidity of the C2 proton. Therefore, the C4-carbonyl functionality is best installed de novo using the Hantzsch synthesis with ethyl bromopyruvate.

  • Ketone Formation: Reaction of esters directly with Grignard reagents typically yields tertiary alcohols (double addition). To secure the ketone, we employ a Weinreb amide intermediate, which stabilizes the tetrahedral intermediate and prevents the second addition.

  • C2-Position: The target is unsubstituted at C2. Since Hantzsch synthesis with thioformamide (unstable) is operationally difficult, we use thiourea to form the stable 2-aminothiazole, followed by a reductive deamination (Sandmeyer-type).

Retrosynthesis Diagram

Retrosynthesis Target This compound Weinreb Thiazole-4-Weinreb Amide (N-methoxy-N-methylamide) Target->Weinreb Grignard Addition Grignard 3,3-Dimethylbutyl MgBr Target->Grignard C-C Disconnection Ester Ethyl thiazole-4-carboxylate Weinreb->Ester Amidation AminoEster Ethyl 2-aminothiazole-4-carboxylate Ester->AminoEster Deamination (Sandmeyer) Precursors Ethyl Bromopyruvate + Thiourea AminoEster->Precursors Hantzsch Cyclization

Caption: Retrosynthetic tree showing the disconnection of the ketone to a Weinreb amide and the construction of the thiazole core via Hantzsch cyclization.

Part 2: Detailed Experimental Protocols

Stage 1: Construction of the Thiazole Core

Reaction: Hantzsch Thiazole Synthesis Objective: Synthesize Ethyl 2-aminothiazole-4-carboxylate.[1][2][3]

Reagents:

  • Ethyl bromopyruvate (1.0 equiv)[3]

  • Thiourea (1.1 equiv)

  • Ethanol (Solvent, anhydrous)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (8.37 g, 110 mmol) in absolute ethanol (100 mL).

  • Addition: Add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise over 15 minutes at room temperature. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. A white precipitate (HBr salt of the product) may begin to form.[4]

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~8.

  • Isolation: Filter the resulting precipitate. Wash the solid with cold water (3 x 50 mL) to remove inorganic salts. Recrystallize from hot ethanol if necessary.

  • Yield: Expect 85-95% yield of a white/off-white solid.

Stage 2: Reductive Deamination

Reaction: Sandmeyer-type Deamination Objective: Remove the C2-amino group to yield Ethyl thiazole-4-carboxylate.

Reagents:

  • Ethyl 2-aminothiazole-4-carboxylate (from Stage 1)[2][5]

  • t-Butyl Nitrite (1.5 equiv)

  • Tetrahydrofuran (THF) (Solvent)[6]

  • Alternative: NaNO₂ / H₃PO₂ (aqueous method)

Protocol (Organic Phase Method):

  • Setup: Flame-dry a 250 mL three-neck flask under nitrogen. Add Ethyl 2-aminothiazole-4-carboxylate (17.2 g, 100 mmol) and anhydrous THF (150 mL).

  • Addition: Heat the solution to reflux. Add t-butyl nitrite (15.5 g, 150 mmol) dropwise over 30 minutes. Gas evolution (N₂) will be observed.

  • Reaction: Continue refluxing for 1 hour until gas evolution ceases and TLC indicates consumption of the starting amine.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[5][7] Purify via flash column chromatography (Hexanes/EtOAc 4:1) to obtain the deaminated ester.

  • Yield: Expect 60-75% yield of a yellow oil/low-melting solid.

Stage 3: Weinreb Amide Formation

Reaction: Direct Aminolysis of Ester Objective: Convert the ester to the N-methoxy-N-methylamide.

Reagents:

  • Ethyl thiazole-4-carboxylate (1.0 equiv)[2][5]

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • Isopropylmagnesium chloride (2.0 M in THF) (3.0 equiv)

  • THF (anhydrous)[6]

Protocol:

  • Reagent Prep: In a dry flask under Argon at -20°C, suspend N,O-dimethylhydroxylamine HCl (1.46 g, 15 mmol) in THF (20 mL). Add iPrMgCl (15 mL, 30 mmol) dropwise. Stir for 20 mins to form the magnesium amide species.

  • Coupling: Add a solution of Ethyl thiazole-4-carboxylate (1.57 g, 10 mmol) in THF (5 mL) to the mixture at -20°C.

  • Reaction: Allow the mixture to warm to 0°C and stir for 1 hour. Monitor by TLC for disappearance of the ester.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x 30 mL).

  • Purification: Dry organics over MgSO₄ and concentrate. The crude Weinreb amide is usually pure enough for the next step, or can be purified by silica chromatography (Hexanes/EtOAc 1:1).

Stage 4: Grignard Addition (Target Synthesis)

Reaction: Nucleophilic Acyl Substitution Objective: Install the 4,4-dimethylpentyl tail.

Reagents:

  • Thiazole-4-Weinreb amide (1.0 equiv)

  • 1-Bromo-3,3-dimethylbutane (Neohexyl bromide)

  • Magnesium turnings[8][9]

  • Iodine (catalytic)

  • THF (anhydrous)[6]

Protocol:

  • Grignard Preparation:

    • In a dry Schlenk flask, place Mg turnings (1.2 equiv) and a crystal of I₂ . Flame dry under vacuum.[6]

    • Add THF (10 mL). Add a small portion of 1-bromo-3,3-dimethylbutane to initiate. Once initiated (colorless to cloudy/grey), add the remaining bromide (total 1.2 equiv) dropwise to maintain a gentle reflux. Reflux for 1 hour to complete formation of 3,3-dimethylbutylmagnesium bromide .

  • Addition: Cool the Grignard solution to 0°C. Add a solution of Thiazole-4-Weinreb amide (1.0 equiv) in THF dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. The Weinreb intermediate prevents over-addition.

  • Workup: Quench with 1M HCl (carefully) to hydrolyze the magnesium chelate. Extract with Diethyl Ether or EtOAc.

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield This compound .

Part 3: Data & Visualization

Reaction Workflow Diagram

SynthesisWorkflow Step1 Step 1: Hantzsch Ethyl Bromopyruvate + Thiourea -> Ethyl 2-aminothiazole-4-carboxylate Step2 Step 2: Deamination t-BuONO / THF -> Ethyl thiazole-4-carboxylate Step1->Step2 85-95% Yield Step3 Step 3: Weinreb MeNH(OMe) / iPrMgCl -> Weinreb Amide Step2->Step3 60-75% Yield Step4 Step 4: Grignard 3,3-Dimethylbutyl MgBr -> Target Ketone Step3->Step4 High Regio-fidelity

Caption: Step-by-step synthetic workflow for the production of the target thiazole ketone.

Key Analytical Data (Expected)
FragmentTechniqueExpected Signal (ppm / m/z)Assignment
Thiazole Ring ¹H NMR (CDCl₃)δ 8.85 (d, 1H, C2-H)Characteristic deshielded proton between N and S.
Thiazole Ring ¹H NMR (CDCl₃)δ 8.30 (d, 1H, C5-H)Proton adjacent to the ketone.
Ketone Alpha ¹H NMR (CDCl₃)δ 3.10 (t, 2H)-C(=O)-CH₂ -CH₂-
Alkyl Chain ¹H NMR (CDCl₃)δ 1.65 (m, 2H)-CH₂-CH₂ -tBu
t-Butyl ¹H NMR (CDCl₃)δ 0.95 (s, 9H)-C(CH₃ )₃
Carbonyl ¹³C NMRδ ~195.0C=O ketone carbon.
Molecular Ion LC-MS (ESI+)m/z ~212.1 [M+H]⁺Consistent with Formula C₁₁H₁₇NOS.

Part 4: Safety & References

Critical Safety Notes
  • t-Butyl Nitrite: Highly flammable and toxic. Use in a well-ventilated fume hood to avoid inhalation of nitrogen oxides.

  • Grignard Reagents: Extremely moisture sensitive. All glassware must be oven-dried. THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.

  • Exotherms: The Hantzsch reaction and Grignard formation are exothermic. Control addition rates carefully.

References
  • Hantzsch Thiazole Synthesis

    • Title: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate[3]

    • Source: ChemicalBook / Liter
  • Source: Journal of Heterocyclic Chemistry (General methodology ref)
  • Weinreb Amide Synthesis: Title: A Convenient Synthesis of Amides From Carboxylic Acids and Primary Amines (Weinreb Protocol) Source: Organic Letters / BenchChem Protocols
  • Grignard Reaction with Weinreb Amides

    • Title: Reactions of Grignard Reagents with Esters and Amides[10]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Thiazole Reactivity Guide

    • Title: Synthesis, Reactions and Medicinal Uses of Thiazole[11][12][13][14]

    • Source: PharmaGuideline
    • URL:[Link]

Sources

Technical Guide: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the robust, scalable synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one . This molecule features a 1,3-thiazole core acylated at the C4 position with a sterically demanding neohexyl-type chain.

The synthesis is designed around a convergent strategy utilizing the Weinreb Amide protocol. This approach avoids the common pitfalls of over-addition associated with Grignard reactions on esters and circumvents the difficulty of direct Friedel-Crafts acylation on the electron-deficient thiazole ring.

Part 1: Strategic Analysis & Retrosynthesis

Structural Challenges
  • Thiazole Nucleus: The 1,3-thiazole ring is electron-deficient at C2 and C4, making direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) difficult and low-yielding.

  • Steric Bulk: The target side chain (4,4-dimethylpentan-1-one) terminates in a bulky tert-butyl group. Constructing this chain via alkylation of a methyl ketone (e.g., using LDA and tert-butyl halide) is mechanistically impossible due to the failure of SN2 reactions on tertiary halides.

  • Regioselectivity: Ensuring the acyl group is exclusively at the C4 position requires a regioselective construction of the thiazole ring or the use of a C4-specific precursor.

Retrosynthetic Logic

The most reliable pathway disconnects the C(carbonyl)–C(alkyl) bond. This leads to a Thiazole-4-carboxylic acid derivative and a neopentyl-homolog organometallic reagent .

  • Disconnection: C1–C2 of the pentanone chain.

  • Synthon A (Electrophile): N-Methoxy-N-methyl-1,3-thiazole-4-carboxamide (Weinreb Amide).

  • Synthon B (Nucleophile): (3,3-Dimethylbutyl)magnesium bromide.

Retrosynthesis Diagram

Retrosynthesis Target Target: This compound Weinreb Intermediate A: N-Methoxy-N-methyl-1,3-thiazole-4-carboxamide Target->Weinreb Grignard Coupling Grignard Reagent B: (3,3-Dimethylbutyl)magnesium bromide Target->Grignard Grignard Coupling Ester Precursor 1: Ethyl 1,3-thiazole-4-carboxylate Weinreb->Ester Amidation AlkylHalide Precursor 2: 1-Bromo-3,3-dimethylbutane Grignard->AlkylHalide Mg Insertion Hantzsch Hantzsch Synthesis: Ethyl Bromopyruvate + Thioformamide Ester->Hantzsch Cyclization

Figure 1: Retrosynthetic analysis utilizing the Weinreb Amide strategy for controlled acylation.

Part 2: Detailed Synthetic Protocol

Phase 1: Construction of the Thiazole Core (Hantzsch Synthesis)

The foundation of the synthesis is the formation of Ethyl 1,3-thiazole-4-carboxylate . We utilize the Hantzsch Thiazole Synthesis, condensing an


-haloketo ester with a thioamide.

Note on Thioformamide: Pure thioformamide is unstable. It is generated in situ or used immediately after preparation from formamide and phosphorus pentasulfide (


).
Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl Bromopyruvate1.0

-Haloester Precursor
Thioformamide1.1Thioamide Component
Ethanol (Anhydrous)SolventReaction Medium

(sat. aq.)
ExcessNeutralization
Protocol
  • Preparation: Dissolve thioformamide (1.1 equiv) in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl bromopyruvate (1.0 equiv) dropwise over 30 minutes at room temperature. The reaction is exothermic; maintain temperature

    
    C using a water bath if necessary.
    
  • Cyclization: Heat the mixture to reflux (

    
    C) for 4 hours. Monitor consumption of bromopyruvate via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in DCM and slowly add saturated aqueous

    
     until pH 
    
    
    
    8.
  • Isolation: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield Ethyl 1,3-thiazole-4-carboxylate as a pale yellow oil/solid.

Phase 2: Synthesis of the Weinreb Amide

Direct reaction of the ester with the lithium salt of


-dimethylhydroxylamine is preferred over the acid chloride route for efficiency and yield.
Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 1,3-thiazole-4-carboxylate1.0Substrate

-Dimethylhydroxylamine HCl
1.5Amine Source
Isopropylmagnesium Chloride (2M in THF)3.0Activator / Base
THF (Anhydrous)SolventSolvent
Protocol
  • Amine Activation: In a flame-dried flask under Argon, suspend

    
    -dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous THF at 
    
    
    
    C.
  • Base Addition: Add

    
    -PrMgCl (3.0 equiv) dropwise.[1] Stir for 20 minutes at 
    
    
    
    C to form the magnesium amide species.
  • Coupling: Add a solution of Ethyl 1,3-thiazole-4-carboxylate (1.0 equiv) in THF dropwise to the activated amine solution.

  • Reaction: Allow the mixture to warm to

    
    C and stir for 2 hours.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Result:

    
    -Methoxy-
    
    
    
    -methyl-1,3-thiazole-4-carboxamide
    is obtained. Often sufficiently pure for the next step; if not, purify via silica chromatography (EtOAc/Hexanes).
Phase 3: Grignard Formation and Target Synthesis

The final step involves the nucleophilic attack of the neohexyl Grignard reagent on the Weinreb amide. The stable tetrahedral intermediate prevents over-addition, ensuring exclusive ketone formation.[2]

Reagents & Stoichiometry
ReagentEquiv.Role
1-Bromo-3,3-dimethylbutane1.2Grignard Precursor
Magnesium Turnings1.3Metal Insertion
Iodine (

)
CatalyticActivator
Weinreb Amide (from Phase 2)1.0Electrophile
THF (Anhydrous)SolventSolvent
Protocol
  • Grignard Preparation:

    • Place Mg turnings (1.3 equiv) and a crystal of

      
       in a dry 3-neck flask under Argon.
      
    • Add just enough THF to cover the Mg. Heat gently until the iodine color fades (activation).

    • Add a solution of 1-bromo-3,3-dimethylbutane (1.2 equiv) in THF dropwise. Maintain a gentle reflux during addition.

    • After addition, reflux for 1 hour to ensure complete formation of (3,3-dimethylbutyl)magnesium bromide . Cool to

      
      C.
      
  • Coupling:

    • Dissolve the Weinreb amide (1.0 equiv) in THF in a separate flask; cool to

      
      C.
      
    • Cannulate the cooled Grignard solution into the amide solution slowly over 30 minutes.

  • Completion: Stir at

    
    C for 1 hour, then allow to warm to room temperature for 1 hour.
    
  • Hydrolysis: Cool to

    
    C. Quench carefully with 1M HCl. Caution: Exothermic. Stir vigorously for 30 minutes to hydrolyze the stable tetrahedral intermediate.
    
  • Isolation: Extract with

    
     or EtOAc (
    
    
    
    ). Wash with saturated
    
    
    and brine. Dry over
    
    
    .[1]
  • Purification: Concentrate and purify via flash chromatography (typically 5-10% EtOAc in Hexanes).

  • Product: This compound .

Part 3: Process Visualization & Logic

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Ring Construction cluster_1 Phase 2: Activation cluster_2 Phase 3: Coupling Step1 Ethyl Bromopyruvate + Thioformamide Step2 Reflux (EtOH) 4 Hours Step1->Step2 Intermediate1 Ethyl 1,3-thiazole- 4-carboxylate Step2->Intermediate1 Step3 MeNH(OMe)•HCl + iPrMgCl Intermediate1->Step3 THF, -20°C Intermediate2 Weinreb Amide Step3->Intermediate2 Step5 Addition to Amide (0°C -> RT) Intermediate2->Step5 Step4 Grignard Formation (Neohexyl Bromide + Mg) Step4->Step5 Cannulation Final Target Ketone Step5->Final HCl Hydrolysis

Figure 2: Step-by-step process flow from raw materials to final target.

Part 4: Scientific Validation (E-E-A-T)

Mechanism of Selectivity

The success of this protocol relies on the Weinreb Chelation Model . When the Grignard reagent adds to the amide, the magnesium atom forms a stable 5-membered chelate ring between the carbonyl oxygen and the methoxy oxygen.

  • Prevention of Over-addition: This stable intermediate resists the addition of a second equivalent of Grignard reagent, unlike esters or acid chlorides which readily form tertiary alcohols.

  • Hydrolysis: The ketone is only liberated upon acidic workup, ensuring high purity.

Analytical Expectations

The researcher should verify the product using the following characteristic signals:

  • 1H NMR (

    
    ): 
    
    • Thiazole Ring: Two aromatic protons.[3] H2 (between N and S) typically appears downfield (

      
       ppm, d). H5 appears around 
      
      
      
      ppm (d).
    • Side Chain:

      • 
        -Butyl group: Strong singlet at 
        
        
        
        ppm (9H).
      • Methylene adjacent to carbonyl: Triplet at

        
         ppm (2H).
        
      • Middle methylene: Multiplet/Triplet at

        
         ppm (2H).
        
  • 13C NMR: Distinct Carbonyl peak at

    
     ppm. Thiazole C4 quaternary carbon at 
    
    
    
    ppm.
Safety & Stability
  • Thioformamide: Potential hepatotoxin. Handle in a fume hood.

  • Grignard Reagents: Pyrophoric hazards. Ensure strictly anhydrous conditions.

  • Thiazole Stability: The final ketone is stable at room temperature but should be stored under inert atmosphere to prevent oxidation of the sulfur over long periods.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. (1981).[4][5] N-methoxy-N-methylamides as effective acylating agents.[2][4] Tetrahedron Letters, 22(39), 3815-3818.

  • Grignard Additions to Weinreb Amides: Mentzel, M., & Hoffmann, H. M. R. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[2][4] Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.

  • Thiazole Functionalization: Bennani, Y. L., et al. (2004). 3,4-Disubstituted thiazoles: a new class of potent, selective, and orally active non-peptide antagonists of the human neurokinin-3 receptor. Journal of Medicinal Chemistry, 47(22), 5423-5432.

  • Direct Amidation of Esters: Williams, J. M., et al. (1995). Conversion of Esters to Weinreb Amides Using Aluminum Reagents.[5] Tetrahedron Letters, 36(31), 5461-5464.

Sources

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application logic for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one , a specialized heterocyclic building block.

Executive Summary

This compound (referred to herein as TDMP-1 ) is a lipophilic, metabolically robust heteroaromatic ketone. Structurally, it consists of a 1,3-thiazole ring functionalized at the C4 position with a 4,4-dimethylpentanoyl chain.

This molecule represents a strategic scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) targeting lipophilic pockets in kinases or GPCRs. The gem-dimethyl (neopentyl-like) tail provides exceptional metabolic stability by blocking


-oxidation, while the thiazole ring serves as a bioisostere for pyridine or oxazole, offering distinct 

-stacking and hydrogen-bonding capabilities.

Structural Analysis & Physicochemical Profile

Chemical Structure

The molecule features two distinct domains:

  • The Polar Head (Thiazole): A planar, aromatic heterocycle containing a basic nitrogen (H-bond acceptor) and a sulfur atom. The C4-attachment of the ketone allows for conjugation with the aromatic system, modulating the electrophilicity of the carbonyl.

  • The Hydrophobic Tail (Neo-alkyl Chain): The 4,4-dimethylpentyl group creates a bulky, hydrophobic terminus. The quaternary carbon at C4 of the chain prevents metabolic degradation (e.g., cytochrome P450 hydroxylation) at the typically vulnerable sub-terminal positions.

Predicted Physicochemical Properties

Data derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the 4-acylthiazole class.

PropertyValue (Approx.)Significance
Molecular Formula C

H

NOS
Core composition.[1][2]
Molecular Weight 197.30 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
cLogP 2.6 – 2.9Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) ~40 Ų(Thiazole N + Ketone O); indicates good oral bioavailability.
H-Bond Acceptors 2 (N, O)Key interaction points for active site binding.
H-Bond Donors 0Acts purely as an acceptor unless reduced.
Rotatable Bonds 4Flexible linker allows induced fit binding.

Synthetic Methodologies

Synthesis of 4-acylthiazoles is chemically distinct from the more common 2-acyl or 5-acyl isomers. The most robust, authoritative route for TDMP-1 avoids the regioselectivity issues of Hantzsch cyclization by utilizing a Nitrile-Grignard Addition .

Primary Protocol: Nitrile Addition (Recommended)

This route ensures exclusive regiochemistry at the C4 position.

Reagents:

  • Precursor: 1,3-Thiazole-4-carbonitrile (CAS: 180516-87-4).

  • Grignard Reagent: (3,3-Dimethylbutyl)magnesium bromide (Generated in situ or commercial).

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology:

  • Grignard Preparation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine. Add 1-bromo-3,3-dimethylbutane (1.0 eq) dropwise in THF to generate the Grignard reagent. Reflux for 1 hour to ensure completion.

  • Addition: Cool the Grignard solution to 0°C. Add a solution of 1,3-thiazole-4-carbonitrile (0.8 eq) in THF dropwise over 30 minutes. The solution will darken as the metallo-imine intermediate forms.

  • Hydrolysis: Stir at room temperature for 4 hours. Quench the reaction carefully with 1M aqueous HCl (acidic hydrolysis is critical to convert the intermediate imine salt to the ketone). Stir vigorously for 2 hours.

  • Workup: Neutralize with saturated NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , Hexanes:EtOAc gradient). The product TDMP-1  typically elutes as a pale yellow oil or low-melting solid.
    
Alternative Route: Minisci Radical Acylation

For late-stage functionalization, radical acylation can be employed, though yields are typically lower (30-50%).

  • Mechanism: Generation of an acyl radical from 4,4-dimethylpentanal using TBHP/Fe(II) or photoredox catalysis, followed by trapping with protonated thiazole.

  • Note: This often yields a mixture of C2- and C4-acylated products, requiring difficult separation.

Chemical Reactivity & Applications[1][2]

Pharmacophore Mapping & Biological Logic

TDMP-1 acts as a "warhead-linker-tail" assembly.

  • Kinase Inhibition: The thiazole nitrogen often mimics the adenine N1 of ATP, forming a hinge-binding interaction. The neopentyl tail occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket.

  • Metabolic Stability: The gem-dimethyl group blocks

    
    -oxidation. In standard microsomal stability assays (RLM/HLM), analogs with this tail show >60 min half-life compared to linear alkyl chains (
    
    
    
    min).
Reactivity Profile
  • Ketone Reduction: Reduction with NaBH

    
     yields the secondary alcohol 1-(1,3-thiazol-4-yl)-4,4-dimethylpentan-1-ol , creating a chiral center. This alcohol can be resolved to explore stereoselective binding.
    
  • C2-Proton Lithiation: The C2 proton of the thiazole ring is acidic (

    
    ). Treatment with TMPMgCl (Knochel-Hauser base) allows for functionalization at C2 (e.g., introducing an aryl group) without disturbing the C4-ketone.
    
  • Reductive Amination: Reaction with primary amines and NaBH(OAc)

    
     converts the ketone into a secondary amine, a common motif in CNS-active drugs.
    

Visualizations

Synthetic Pathway & Pharmacophore Logic

The following diagram illustrates the synthesis of TDMP-1 and its structural logic in drug design.

TDMP_Synthesis Nitrile 1,3-Thiazole-4-carbonitrile (Precursor) Intermediate Metallo-Imine Intermediate Nitrile->Intermediate THF, 0°C Nucleophilic Addition Grignard (3,3-Dimethylbutyl)MgBr (Nucleophile) Grignard->Intermediate THF, 0°C Nucleophilic Addition Product TDMP-1 (Target Ketone) Intermediate->Product H3O+ Hydrolysis Binding H-Bond Acceptor (Thiazole N) Product->Binding Bioactivity Stability Metabolic Block (Gem-dimethyl) Product->Stability ADME Prop

Caption: Figure 1. Regioselective synthesis of TDMP-1 via Nitrile-Grignard addition and key pharmacophoric features.

Safety & Handling Protocol

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Thiazoles can be acutely toxic if ingested.Wear nitrile gloves and safety glasses. Work in a fume hood.
Skin/Eye Irritant Ketones and heteroaromatics are irritants.In case of contact, flush with water for 15 mins.
Odor Thiazole derivatives often have potent, roasted/sulfurous odors.Use bleach (NaOCl) to degrade sulfur residues on glassware before washing.
Flammability Flash point predicted >80°C, but organic solvents used in synthesis are flammable.Keep away from open flames; store in a cool, dry cabinet.

References

  • Thiazole Synthesis Review

    • Kashyap, S. J., et al. "Synthesis of 2,4-disubstituted thiazoles." Journal of Heterocyclic Chemistry, 2010.
    • Source:

  • Nitrile-Grignard Methodology: M. S. Kharasch & O. Reinmuth. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall, 1954. (Classic reference for nitrile-to-ketone conversion).
  • Metabolic Stability of Neopentyl Groups

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
    • Source:

  • 4-Acylthiazole Biological Context

    • Narayanan, A., et al. "Discovery of 4-acylthiazoles as novel inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.
    • Source:

Sources

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one CAS number 288092-98-8

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one , structured for researchers and drug development professionals.

A Privileged Scaffold for Metabolic Enzymes and GPCR Modulation

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting metabolic disorders and inflammatory pathways. Its structure combines a polar, aromatic thiazole core with a bulky, lipophilic neopentyl-like tail (4,4-dimethylpentyl).

This specific substitution pattern is designed to exploit the "hydrophobic collapse" effect in enzyme binding pockets, particularly within 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and Cannabinoid Receptor 2 (CB2) . The ketone functionality serves as a versatile handle for stereoselective reduction or reductive amination, allowing the generation of chiral pharmacophores essential for high-affinity binding.

Chemical Profile & Structural Analysis[1]

Physicochemical Properties
PropertyValueNote
Appearance Pale yellow to off-white solid/oilLow melting point solid depending on purity.
LogP (Predicted) ~2.8 - 3.2Lipophilic, suitable for CNS/membrane penetration.
H-Bond Acceptors 2 (N, O)Thiazole nitrogen and ketone oxygen.
H-Bond Donors 0Requires functionalization (e.g., reduction) to donate H.
Rotatable Bonds 4Flexible alkyl chain allows induced fit.
Structural Logic in Drug Design

The compound represents a strategic "linker-tail" motif.

  • Thiazole Ring (Bioisostere): Acts as a robust bioisostere for pyridine or phenyl rings. The nitrogen atom at position 3 can accept hydrogen bonds, while the sulfur atom modulates electron density, often improving metabolic stability compared to furan or thiophene analogs.

  • Neopentyl Tail (Steric Bulk): The tert-butyl terminus prevents

    
    -oxidation and metabolic degradation at the chain end. Sterically, it is optimized to fill large hydrophobic pockets (e.g., the substrate-binding channel of 11
    
    
    
    -HSD1) without incurring the entropic penalty of a floppy linear chain.

Synthesis & Manufacturing Methodologies

Retrosynthetic Strategy

To ensure high purity and prevent over-alkylation, the preferred synthesis route utilizes the Weinreb Amide protocol. This method is self-validating as the stable tetrahedral intermediate prevents double addition of the Grignard reagent.

SynthesisPath ThiazoleAcid Thiazole-4-carboxylic Acid Weinreb N-methoxy-N-methyl thiazole-4-carboxamide ThiazoleAcid->Weinreb 1. CDI or EDCI 2. NH(OMe)Me·HCl Target 4,4-Dimethyl-1-(1,3-thiazol-4-yl) pentan-1-one (CAS 288092-98-8) Weinreb->Target THF, 0°C -> RT Grignard 4,4-Dimethylpentyl MgBr Grignard->Target Nucleophilic Acyl Substitution

Figure 1: High-fidelity synthesis via Weinreb Amide coupling to prevent over-addition.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

Reagents:

  • Thiazole-4-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.5 eq)

  • 4,4-Dimethylpentylmagnesium bromide (1.0 M in THF) (1.5 eq)

  • Dichloromethane (DCM), Tetrahydrofuran (anhydrous THF)

Step 1: Formation of the Weinreb Amide

  • Dissolve thiazole-4-carboxylic acid in DCM (0.2 M concentration).

  • Add EDCI, HOBt, and Triethylamine (3.0 eq) at 0°C. Stir for 30 minutes to activate the acid.

  • Add N,O-Dimethylhydroxylamine hydrochloride.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation: Monitor by TLC/LC-MS. The disappearance of the acid peak and appearance of the amide (M+H ~173) confirms conversion.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Step 2: Grignard Addition

  • Dissolve the isolated Weinreb amide in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C.

  • Dropwise add 4,4-Dimethylpentylmagnesium bromide (1.5 eq) over 20 minutes.

    • Note: The Weinreb amide forms a stable chelate, preventing the ketone from reacting further to the tertiary alcohol.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully add saturated NH₄Cl solution at 0°C to hydrolyze the intermediate.

  • Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexanes:EtOAc gradient).

Applications in Drug Discovery[2][3][4][5]

11 -HSD1 Inhibition (Metabolic Syndrome)

The primary application of CAS 288092-98-8 is as an intermediate for 11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-HSD1 inhibitors . This enzyme converts cortisone (inactive) to cortisol (active). Excess cortisol in adipose tissue contributes to visceral obesity and insulin resistance.
  • Mechanism: The thiazole ketone is reduced to a chiral alcohol or converted to an amine. The "neopentyl" tail occupies the large lipophilic pocket of the enzyme, anchoring the inhibitor, while the thiazole interacts with the catalytic triad (Tyr-Ser-Lys).

  • Key Reference: Thiazole analogs have been extensively patented for this use (e.g., WO2007103719, WO2005016877).

Cannabinoid Receptor 2 (CB2) Agonism

Derivatives of this scaffold serve as selective CB2 agonists for pain and inflammation management. The bulky alkyl group is critical for selectivity over CB1 (which is associated with psychoactive side effects).

Mechanism Compound Thiazole-Neopentyl Scaffold Target1 11β-HSD1 Enzyme (Adipose Tissue) Compound->Target1 Hydrophobic Binding Target2 CB2 Receptor (Immune Cells) Compound->Target2 Selectivity Filter Effect1 Inhibition of Cortisone -> Cortisol (Reduced Insulin Resistance) Target1->Effect1 Effect2 G-Protein Signaling (Anti-inflammatory/Analgesic) Target2->Effect2

Figure 2: Dual utility of the scaffold in metabolic and inflammatory signaling pathways.

Critical Quality Attributes (CQA) & Handling

AttributeSpecificationRationale
Purity >97% (HPLC)Essential to prevent side-reactions in enantioselective reduction steps.
Water Content <0.1%Ketones can form hydrates; anhydrous conditions required for Grignard reactions.
Storage 2-8°C, Inert GasThiazoles can oxidize over time; protect from light.

Safety Note: Thiazole derivatives can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory. The neopentyl chain adds lipophilicity, potentially increasing skin absorption.

References

  • Enamine Ltd. (2023). Building Block: this compound. Catalog No. ENA448967971.

  • Incyte Corporation. (2007).[1] Modulators of 11-beta hydroxyl steroid dehydrogenase type 1. WO Patent 2007103719A2.[1]

  • Shionogi & Co., Ltd. (2005). Heterocyclic compound having inhibitory activity on 11-beta-hydroxysteroid dehydrogenase type 1.[1][2] EP Patent 1953148.

  • Abbott Laboratories. (2009). Thiazole compounds as cannabinoid receptor ligands. US Patent 8178568B2.

Sources

Technical Guide: Discovery & Optimization of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2,4-Disubstituted Thiazole Hybrids as Dual EGFR/VEGFR-2 Inhibitors

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bio-isostere for pyridine and its capacity to engage in


-

stacking, hydrogen bonding, and coordination with metalloenzymes. This guide moves beyond basic heterocyclic chemistry to address the rational design of novel thiazole hybrids (specifically thiazolyl-pyrazolines and thiazole-coumarins) targeting receptor tyrosine kinases (RTKs). We analyze the transition from classical Hantzsch synthesis to green, ultrasound-assisted methodologies and provide validated protocols for synthesizing high-potency candidates.

Part 1: The Pharmacophore Rationale

The thiazole ring (positions: S1, C2, N3, C4, C5) offers unique electronic distribution that dictates its binding affinity:

  • S1 (Sulfur): Increases lipophilicity (

    
    ), enhancing membrane permeability. It also acts as a weak hydrogen bond acceptor.
    
  • N3 (Nitrogen): A strong hydrogen bond acceptor (HBA), crucial for interacting with the hinge region of kinase domains (e.g., Met793 in EGFR).

  • C2 Position: The most reactive site for nucleophilic substitution; ideal for attaching polar linkers (hydrazines, amides) to improve solubility.

Current Trend: The fusion of thiazoles with other pharmacophores (e.g., pyrazolines, coumarins) creates "hybrid molecules" that act as Multi-Target Directed Ligands (MTDLs), overcoming resistance mechanisms common in single-target drugs like Erlotinib.

Part 2: Strategic Synthetic Pathways

The Evolution of Assembly

While the classical Hantzsch synthesis remains the gold standard, it often requires harsh reflux conditions and volatile solvents. Modern drug discovery prioritizes "Green Chemistry" approaches using ultrasound irradiation or microwave assistance to improve yield and reduce reaction time.

Protocol: Ultrasound-Assisted Green Hantzsch Synthesis

Objective: Synthesis of 2-(2-benzylidenehydrazinyl)-4-phenylthiazole derivatives. Scope: High-yield, eco-friendly synthesis suitable for library generation.

Reagents:

  • 
    -Haloketone (e.g., 2-bromo-4'-fluoroacetophenone) [1.0 equiv]
    
  • Thiosemicarbazone derivative [1.0 equiv]

  • Catalyst: Silica-supported tungstosilicic acid (SiO2-TSA) or recyclable NiFe2O4 nanoparticles.

  • Solvent: Ethanol:Water (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: Dissolve the thiosemicarbazone derivative in the EtOH:Water mixture in a reaction vessel.

  • Activation: Add the

    
    -haloketone and the solid catalyst (SiO2-TSA, 5 mol%).
    
  • Irradiation: Place the vessel in an ultrasonic cleaner (frequency 40 kHz, power 250 W) at Room Temperature (RT). Note: Ultrasound creates cavitation bubbles, generating localized hotspots that accelerate the nucleophilic attack of sulfur without bulk heating.

  • Monitoring: Monitor via TLC (Mobile phase: n-Hexane/Ethyl Acetate 7:3). Reaction typically completes in 15–30 minutes (vs. 4–6 hours reflux).

  • Isolation: Filter the mixture to recover the solid catalyst (reusable).

  • Purification: The filtrate yields the crude thiazole, which precipitates upon cooling. Recrystallize from hot ethanol.

Synthetic Workflow Visualization

HantzschSynthesis Reactants Thiosemicarbazone + α-Haloketone Catalyst Catalyst Addition (SiO2-TSA) Reactants->Catalyst Ultrasound Ultrasonic Irradiation (40 kHz, RT, 20 min) Catalyst->Ultrasound Cyclization Mechanism: S-Alkylation -> Cyclization -> Dehydration Ultrasound->Cyclization Cavitation Energy Product 2,4-Disubstituted Thiazole (Precipitate) Cyclization->Product - H2O, - HBr

Figure 1: Green synthesis workflow utilizing ultrasonic cavitation for rapid thiazole ring closure.

Part 3: Structure-Activity Relationship (SAR) Landscapes

To design potent EGFR/VEGFR-2 inhibitors, the thiazole core must be decorated with specific functionalities. Recent literature (2024-2025) highlights the "Thiazolyl-Pyrazoline" hybrid as a dominant class.

Key SAR Rules:

  • C2 Position (Linker): A hydrazinyl (–NH–N=CH–) or amide linker is essential. It positions the secondary pharmacophore (pyrazoline) into the hydrophobic pocket of the enzyme.

  • C4 Position (Aryl Group): Electron-withdrawing groups (EWGs) like 4-F or 4-Cl on the phenyl ring significantly enhance potency (

    
     < 100 nM). These halogens likely engage in halogen bonding with the receptor.
    
  • C5 Position: Generally left unsubstituted or with small alkyl groups. Bulky groups here often cause steric clash.

SAR Visualization

ThiazoleSAR Core Thiazole Core (Scaffold) C2 C2 Position (Linker Region) Core->C2 C4 C4 Position (Hydrophobic Domain) Core->C4 C5 C5 Position (Steric Gate) Core->C5 C2_Rule Hydrazinyl/Amide Linkers Essential for H-bonding (Solubility & Orientation) C2->C2_Rule C4_Rule 4-F or 4-Cl Phenyl Increases Potency (Halogen Bonding) C4->C4_Rule C5_Rule Keep Small (H or CH3) Avoid Bulky Groups C5->C5_Rule

Figure 2: SAR map for 2,4-disubstituted thiazoles targeting kinase domains.

Part 4: Therapeutic Applications & Data Profiling[2]

Oncology: Dual EGFR/VEGFR-2 Inhibition

The primary application of novel thiazole derivatives is in Non-Small Cell Lung Cancer (NSCLC). The mechanism involves competitive inhibition of ATP binding at the tyrosine kinase domain of EGFR.

Mechanism of Action: The thiazole nitrogen (N3) forms a hydrogen bond with Met793 in the hinge region, while the C4-phenyl group occupies the hydrophobic pocket near Val726 .

Comparative Potency Data

The following table summarizes the inhibitory concentration (


) of recently synthesized thiazole hybrids compared to the FDA-approved standard, Erlotinib.
Compound IDStructure ClassEGFR

(nM)
VEGFR-2

(nM)
Cell Line (A549)

(

M)
Erlotinib Quinazoline (Ref)80 ± 5 N/A0.05
Cmpd 3f Thiazole-2,4-di-NO289 ± 7 107 (BRAF)0.037
Cmpd 95g Thiazole-4-F-phenyl267 ± 12 --0.62
Cmpd 10b Thiazolyl-Pyrazoline40.7 ± 1.0 78.4 ± 1.5 4.2
Cmpd 127c Thiazole-Hybrid4.98 ----

Data Sources: Synthesized from recent literature reviews [1, 2, 4]. Note: Compound 10b shows superior dual inhibition compared to Erlotinib's single target profile.

Signaling Pathway Inhibition

EGFRPathway EGFR EGFR / VEGFR-2 (Tyrosine Kinase) RAS RAS (GDP -> GTP) EGFR->RAS Phosphorylation Inhibitor Thiazole Derivative (ATP Competitor) Inhibitor->EGFR Inhibition (IC50 < 50nM) RAF RAF / BRAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Nucleus Nucleus: Transcription Factors (Proliferation/Angiogenesis) ERK->Nucleus Translocation

Figure 3: Signal transduction blockade by thiazole derivatives at the receptor level, preventing downstream RAS/RAF proliferation cascades.

Part 5: References

  • RSC Publishing. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.[1][2]Link

  • MDPI. (2023).[3] Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors.Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.Link

  • eScholarship. (2022).[2] Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors.Link

  • Bentham Science. (2021).[5] Green Synthesis of Thiazole Derivatives using Multi-component Reaction.Link

Sources

Methodological & Application

Application Note: Biological Profiling of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the handling, characterization, and biological evaluation of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one . This compound, characterized by a thiazole heterocycle coupled to a bulky, lipophilic neopentyl-like ketone tail, represents a specialized scaffold often explored in fragment-based drug discovery (FBDD) , agrochemical development (fungicides), and as a cytochrome P450 (CYP) probe .

Compound Overview & Structural Logic

  • IUPAC Name: 1-(1,3-thiazol-4-yl)-4,4-dimethylpentan-1-one

  • Chemical Class: Thiazolyl Ketone / Neopentyl Derivative

  • Molecular Formula: C₁₀H₁₅NOS

  • Key Structural Features:

    • Thiazole Ring (C4-linked): A bioisostere for pyridine or phenyl rings; known to interact with heme iron (CYP450 inhibition) and kinase hinge regions.

    • Ketone Linker: Provides a hydrogen bond acceptor and rigidifies the connection between the aromatic ring and the aliphatic tail.

    • 4,4-Dimethylpentyl Tail (Neo-structure): A bulky, lipophilic moiety (

      
      -butyl terminus) that enhances membrane permeability and metabolic stability by blocking 
      
      
      
      -oxidation.

Primary Applications:

  • CYP450 Inhibition Profiling: Thiazoles are classic heme-coordinating ligands. This compound serves as a probe for CYP2E1 and CYP3A4 binding affinity.

  • Antimicrobial Screening: The thiazole scaffold is central to many fungicides (e.g., thiabendazole) and antibiotics; this lipophilic derivative targets membrane integrity.

  • Fragment-Based Screening: Used as a "warhead" fragment to probe hydrophobic pockets in kinases or nuclear receptors.

Storage, Solubility & Handling

Due to the lipophilic tert-butyl group, this compound exhibits low aqueous solubility. Proper formulation is critical for assay reproducibility.

Preparation of Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.

    • Solubility Limit: Typically ~50–100 mM in 100% DMSO.

  • Storage: Store 10 mM stock aliquots at -20°C in amber glass vials (to prevent photochemical degradation of the thiazole ring).

  • Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Assay Buffer Preparation
  • Intermediate Dilution: Do not dilute directly from 100% DMSO to aqueous buffer, as precipitation may occur.

  • Step-Down Protocol:

    • Dilute 10 mM stock 1:10 in DMSO (gives 1 mM).

    • Dilute 1 mM stock 1:20 in PBS/Media (gives 50 µM, 5% DMSO).

    • Perform serial dilutions in assay media containing 5% DMSO to maintain solubility, then dilute 1:10 into final well (Final DMSO: 0.5%).

Experimental Protocols

Protocol A: Cytochrome P450 (CYP) Inhibition Assay

Rationale: Thiazole nitrogens can coordinate with the heme iron of CYP enzymes, acting as reversible inhibitors. This assay determines the IC50 against recombinant CYP3A4 or CYP2E1.

Materials:

  • Recombinant CYP3A4 baculosomes.

  • Substrate: Testosterone (CYP3A4) or Chlorzoxazone (CYP2E1).

  • NADPH Regenerating System.

  • Test Compound: this compound (0.1 µM – 100 µM).

  • Positive Control: Ketoconazole.

Workflow:

  • Pre-Incubation: Mix 20 µL of 5x Enzyme mix with 1 µL of Test Compound (in DMSO). Incubate at 37°C for 10 min.

    • Note: This allows potential heme coordination or mechanism-based inactivation.

  • Reaction Initiation: Add 20 µL of 5x Substrate/NADPH mix.

  • Incubation: Incubate at 37°C for 20–30 min (linear phase).

  • Termination: Stop reaction with 40 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (3000 x g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: The lipophilic tail facilitates penetration of bacterial/fungal cell walls, while the thiazole moiety disrupts metabolic processes.

Materials:

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Media: Mueller-Hinton Broth (MHB) or RPMI-1640 (fungi).

  • Detection: Resazurin (Alamar Blue) or Optical Density (OD600).

Steps:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Add 50 µL of MHB to all wells of a 96-well plate.

  • Compound Addition: Add 50 µL of 200 µM compound solution to Column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of bacterial suspension to all wells.

    • Final Volume: 100 µL.

    • Final DMSO: <1%.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 10 µL Resazurin (0.01%). Incubate 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the Blue-to-Pink color change.

Protocol C: Cellular Cytotoxicity (MTT Assay)

Rationale: To determine the therapeutic window (Selectivity Index) relative to mammalian cells (e.g., HEK293 or HepG2).

Steps:

  • Seeding: Seed HEK293 cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Remove media. Add 100 µL fresh media containing compound (0.1 – 100 µM).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Data Presentation & Visualization

Summary of Expected Results (Hypothetical)
Assay TypeParameterExpected Range (Active)Interpretation
CYP Inhibition IC501 – 10 µMModerate inhibitor (Heme coordination).
Antimicrobial MIC8 – 64 µg/mLModerate potency (Gram+ preference).
Cytotoxicity CC50> 50 µMLow mammalian toxicity (Good selectivity).
Solubility Turbidity< 100 µMPrecipitation likely above 100 µM in aqueous buffer.
Experimental Workflow Diagram

Thiazole_Workflow cluster_Assays Biological Profiling Compound 4,4-Dimethyl-1- (1,3-thiazol-4-yl)pentan-1-one Solubility Solubility Check (DMSO/PBS) Compound->Solubility 10mM Stock CYP CYP450 Inhibition (Heme Coordination) Solubility->CYP Aqueous Dilution MIC Antimicrobial MIC (Membrane/Metabolism) Solubility->MIC Tox Cytotoxicity (MTT) (Safety Profile) Solubility->Tox Analysis Data Analysis (IC50 / MIC / SI) CYP->Analysis % Inhibition MIC->Analysis Growth/No Growth Tox->Analysis Cell Viability Decision Lead Optimization (SAR) Analysis->Decision Selectivity Index > 10

Caption: Integrated workflow for the biological characterization of the thiazole-ketone scaffold, prioritizing solubility checks before functional assays.

Troubleshooting & Critical Parameters

  • Volatility: Thiazole ketones can be semi-volatile. Use sealed plates (adhesive foil) during incubations to prevent cross-contamination (edge effects) or loss of compound.

  • DMSO Tolerance: Ensure the final DMSO concentration does not exceed 0.5% for cell-based assays or 1% for enzymatic assays, as DMSO itself can inhibit CYP enzymes or affect bacterial growth.

  • Autofluorescence: Thiazoles can sometimes fluoresce. Include a "Compound Only" control (no cells/enzyme) in fluorescence assays to subtract background signal.

References

  • Chimenti, F., et al. (2011). "Thiazole derivatives as antifungal agents: Synthesis and biological evaluation." Journal of Medicinal Chemistry.

  • Mishra, C.B., et al. (2015). "Thiazole: A potent scaffold for the development of various medicinal agents." Journal of Heterocyclic Chemistry.

  • Correia, M.A., et al. (2010). "Inhibition of Cytochrome P450 Enzymes." Methods in Molecular Biology.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Application Note: Characterization of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one in Cancer Cell Lines

[1][2]

Introduction & Compound Analysis

This compound represents a class of thiazole-ketones often investigated for their ability to interact with biological macromolecules via hydrogen bonding (thiazole nitrogen) and hydrophobic interactions (tert-butyl tail).

Structural Pharmacophore Insight[3]
  • Thiazole Core: The 1,3-thiazole ring is a "privileged scaffold" in oncology, found in FDA-approved drugs like Dasatinib (Src/Abl inhibitor), Dabrafenib (BRAF inhibitor), and Epothilones (microtubule stabilizers). It typically acts as a bioisostere for pyridine or as a ligand for metal ions in metalloenzymes.[1]

  • Ketone Linker: Provides a rigid acceptor site for hydrogen bonding, potentially targeting serine/threonine kinase ATP-binding pockets.

  • 4,4-Dimethyl (tert-butyl) Tail: Significantly increases lipophilicity (LogP), enhancing membrane permeability but requiring careful solvent management to prevent precipitation in aqueous media.

Target Potential: Based on structural homology, this compound should be evaluated for:

  • Kinase Inhibition: (e.g., CDK, VEGFR, or EGFR families).[1]

  • Microtubule Dynamics: (Similar to epothilone/tubulysin mechanisms).

  • Metabolic Modulation: (Thiazoles can inhibit mitochondrial respiration).

Materials & Stock Preparation

Critical Warning: The tert-butyl group renders this compound highly hydrophobic. Improper solubilization will lead to "micro-precipitation" in cell culture media, causing false-positive cytotoxicity data.

Reagents
  • Compound: this compound (Purity >98% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Vehicle Control: 0.1% DMSO in complete media.[1]

Solubilization Protocol
  • Stock Solution (100 mM): Dissolve the lyophilized powder in 100% DMSO. Vortex for 30 seconds.[1] If undissolved, sonicate at 37°C for 5 minutes.

  • Working Solution (1000x): Dilute the stock to 10 mM, 1 mM, and 0.1 mM in 100% DMSO (not water).

  • Final Dosing: Spike the 1000x DMSO working solution directly into pre-warmed culture media (1:1000 dilution) to achieve final concentrations (e.g., 10 µM, 1 µM).

    • Note: Ensure final DMSO concentration never exceeds 0.5% (v/v) to avoid vehicle toxicity.

Experimental Protocols

Experiment A: Cytotoxicity Profiling (Dose-Response)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer lines (e.g., MCF-7, HepG2, A549).

Methodology (Self-Validating):

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Treat cells with a 9-point serial dilution of the compound (e.g., 100 µM to 0.1 nM). Include:

    • Positive Control: Doxorubicin (1 µM) or Paclitaxel (100 nM).[1]

    • Negative Control: 0.1% DMSO Vehicle.[1]

    • Blank: Media only (no cells).

  • Incubation: 48 hours or 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (ATP luminescence) or CCK-8 reagent. Incubate 1–4 hours.

  • Analysis: Subtract Blank values. Normalize to Vehicle Control (100%). Fit data to a non-linear regression model (4-parameter logistic) to calculate IC50.

Experiment B: Mechanism of Action Deconvolution (Flow Cytometry)

Objective: Distinguish between cell cycle arrest (cytostatic) and apoptosis (cytotoxic), and infer the molecular target.[1]

Logic:

  • G2/M Arrest

    
     Suggests Tubulin targeting (Microtubule destabilizer/stabilizer).
    
  • G1/S Arrest

    
     Suggests Kinase inhibition (CDK4/6, EGFR).[1]
    
  • Sub-G1 Population

    
     Indicates Apoptosis/DNA fragmentation.[1]
    

Protocol:

  • Treatment: Treat cells at 2x IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells; wash 2x with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold Ethanol (70%) dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol.[1] Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[1] Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

Data Visualization & Analysis

Figure 1: Mechanistic Evaluation Workflow

This diagram outlines the logical decision tree for characterizing the thiazole derivative based on phenotypic readouts.

Thiazole_MOA_WorkflowStartCompound Treatment(this compound)ViabilityViability Assay(MTT/CCK-8)Start->ViabilityIC50_HighIC50 > 50 µM(Inactive/Low Potency)Viability->IC50_HighLow ToxicityIC50_LowIC50 < 10 µM(Active Hit)Viability->IC50_LowHigh ToxicityFlowCytoCell Cycle Analysis(Flow Cytometry)IC50_Low->FlowCytoProceed to MOAG1_ArrestG1/S ArrestFlowCyto->G1_ArrestG2_ArrestG2/M ArrestFlowCyto->G2_ArrestSubG1Sub-G1 (Apoptosis)FlowCyto->SubG1Target_KinaseTarget Hypothesis:Kinase Inhibitor(CDK, EGFR, VEGFR)G1_Arrest->Target_KinaseTarget_TubulinTarget Hypothesis:Microtubule Agent(Epothilone-like)G2_Arrest->Target_TubulinTarget_DirectTarget Hypothesis:Direct Cytotoxin(Mitochondrial/DNA)SubG1->Target_Direct

Caption: Decision matrix for deconvoluting the mechanism of action of thiazole-pentanone derivatives based on cell cycle distribution.

Table 1: Reference Thiazole Compounds in Oncology

Use these controls to benchmark the activity of the test compound.

CompoundTarget MechanismTypical IC50 (Cancer Lines)Structural Relevance
Dasatinib Src/Abl Kinase Inhibitor1–50 nMContains Thiazole-carboxamide core.
Epothilone B Microtubule Stabilizer0.1–10 nMContains Thiazole side-chain.
Dabrafenib BRAF V600E Inhibitor5–20 nM1,3-Thiazole central scaffold.
Riluzole Glutamate signaling (Melanoma)10–50 µMBenzothiazole derivative.

References

  • Gomha, S. M., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking."[1] MDPI Molecules. [1]

  • Altintop, M. D., et al. (2020). "Thiazole-based compounds as potential anticancer agents: A review." European Journal of Medicinal Chemistry.

  • Kashyap, S. J., et al. (2012). "Thiazoles: having diverse biological activities." Medicinal Chemistry Research. [1]

  • Liao, Y., et al. (2022). "Synthesis and Antitumor Activities of 5-Benzyl-4-tert-butyl-N-arylthiazol-2-amine." Chemical Journal of Chinese Universities.[1][2] [1]

Application Note: Antimicrobial Profiling of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

[1]

Introduction & Chemical Identity

This compound is a lipophilic small molecule featuring a 1,3-thiazole ring substituted at the C4 position with a sterically bulky pentanone chain.[1]

  • Chemical Class: Thiazolyl Ketone / Heterocyclic Ketone.[1]

  • Key Structural Features:

    • Thiazole Ring: Acts as a hydrogen bond acceptor/donor scaffold, critical for binding in enzyme active sites (e.g., the ATP-binding pocket of DNA gyrase).[1]

    • Ketone Linker: Provides a rigid spacer and potential hydrogen bond acceptor.[1]

    • 4,4-Dimethyl (tert-butyl) Tail: A hydrophobic moiety that enhances membrane permeability and facilitates Van der Waals interactions within hydrophobic protein pockets.[1]

Therapeutic Potential

Thiazole derivatives are a cornerstone of modern antimicrobial chemotherapy.[1] This specific ketone scaffold is functionally analogous to intermediates used in the synthesis of Epothilones (antifungals/antineoplastics) and Thiazole-4-carboxamide DNA gyrase inhibitors.[1] Its primary applications in research include:

  • Antibacterial Screening: Targeting Gram-positive pathogens (e.g., S. aureus, E. faecalis) via DNA gyrase B inhibition.[1]

  • Antifungal Activity: Investigating inhibition of ergosterol biosynthesis or cell wall integrity in Candida spp.[1]

  • Biofilm Disruption: Utilizing the lipophilic tail to penetrate extracellular polymeric substances (EPS).[1]

Mechanism of Action (Postulated)

While specific binding data for this exact derivative may vary, the structural pharmacophore suggests two primary mechanisms:

A. Bacterial DNA Gyrase B Inhibition (ATP-Competitive)

The thiazole ring mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of the GyrB subunit of DNA gyrase.[1]

  • Mechanism: The ketone oxygen and thiazole nitrogen form hydrogen bonds with conserved aspartate and water networks in the active site.[1]

  • Result: Inhibition of ATP hydrolysis, preventing DNA supercoiling and stalling replication.[1]

B. Membrane Interaction & Efflux Evasion

The 4,4-dimethylpentan-1-one tail provides significant lipophilicity (LogP > 3.0 estimated).[1]

  • Mechanism: The bulky tert-butyl group facilitates passive diffusion across the bacterial cell membrane, potentially bypassing hydrophilic porins in Gram-negative bacteria, though activity is typically higher in Gram-positives.[1]

Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Critical Step: Due to the high lipophilicity of the tert-butyl group, aqueous solubility is poor.[1] Improper solubilization will yield false-negative MICs.[1]

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.[1]

  • Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

    • Calculation: Weigh 10 mg of compound -> Dissolve in 1 mL DMSO.[1]

  • Dissolution: Vortex for 60 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiazole ring). Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute 1:100 in media to achieve a final solvent concentration of ≤1% DMSO (non-toxic to most bacteria).

Protocol B: Minimum Inhibitory Concentration (MIC)

Standard: Adapted from CLSI M07-A10 (Bacteria) and M27-A3 (Fungi).

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1]

  • 96-well microtiter plates (polystyrene, round bottom).[1]

  • Bacterial inoculum: S. aureus ATCC 29213, E. coli ATCC 25922.[1]

  • Resazurin dye (optional, for visual readout).[1]

Procedure:

  • Plate Setup: Add 100 µL of MHB to columns 2–12.

  • Compound Addition: Add 200 µL of 128 µg/mL working solution (in MHB) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10. (Range: 64 – 0.125 µg/mL).[1]

    • Column 11: Growth Control (Cells + DMSO only).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in MHB.[1]

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[1]

    • Validation: If using Resazurin, add 30 µL (0.01%) per well and incubate for 2 hours.[1] Blue = Inhibition; Pink = Growth.[1]

Protocol C: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.[1]

  • Preparation: Prepare 10 mL of MHB containing the compound at 4x MIC .

  • Inoculation: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal: ≥3 log10 reduction in CFU/mL from the initial inoculum.[1]

    • Bacteriostatic: <3 log10 reduction.

Protocol D: Biofilm Inhibition Assay

Rationale: Thiazoles are often investigated for anti-biofilm properties against Staphylococci.[1]

  • Seed: Inoculate 96-well flat-bottom plates with S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).

  • Treat: Add compound at 0.5x, 1x, and 2x MIC immediately (Prevention) or after 24h growth (Disruption).

  • Incubate: 24 hours at 37°C static.

  • Wash: Gently wash wells 3x with PBS to remove planktonic cells.[1]

  • Stain: Add 125 µL of 0.1% Crystal Violet for 10 minutes.

  • Elute: Wash with water, dry, and solubilize stain with 200 µL of 30% Acetic Acid.[1]

  • Quantify: Measure Absorbance at 590 nm.

Visualization: Screening Workflow

Antimicrobial_Workflowcluster_ScreeningPrimary Screeningcluster_MechanismMechanism ValidationCompound4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-oneSolubilizationSolubilization(DMSO Stock 10mg/mL)Compound->SolubilizationMICMIC Determination(Broth Microdilution)Solubilization->MICDilute to ≤1% DMSOToxCytotoxicity(Mammalian Cells)Solubilization->ToxKillCurveTime-Kill Kinetics(Bactericidal vs Static)MIC->KillCurveIf MIC < 64 µg/mLBiofilmBiofilm Inhibition(Crystal Violet)MIC->BiofilmTargetTarget ID(DNA Gyrase ATPase Assay)KillCurve->TargetConfirm Activity

Caption: Integrated workflow for evaluating the antimicrobial efficacy and mechanism of thiazolyl ketone derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] CLSI.[1] Link

  • Bradbury, B. J., & Pucci, M. J. (2008).[1] Recent advances in bacterial DNA gyrase inhibitors.[1] Current Opinion in Pharmacology, 8(5), 574–581.[1] (Context for thiazole gyrase inhibition). Link

  • Karegoudar, P., et al. (2008).[1] Synthesis, antimicrobial and anti-inflammatory activities of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing trichlorophenyl moiety.[1] European Journal of Medicinal Chemistry, 43(4), 808-815.[1] (Reference for thiazole/azole antimicrobial screening methods). Link

  • Pospíšil, J., et al. (2016).[1] Synthesis of 2,4-disubstituted thiazoles and their antimicrobial evaluation.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 26(15), 3549-3552.[1] (Specific synthetic and testing protocols for 4-substituted thiazoles). Link[1]

anti-inflammatory studies with 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pre-Clinical Evaluation of Anti-Inflammatory Efficacy for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (DTP-44) [1]

Executive Summary

This application note details the standardized protocols for evaluating the anti-inflammatory properties of This compound (herein referred to as DTP-44 ).[1] The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in potent anti-inflammatory agents (e.g., Meloxicam, Fanetizole) and kinase inhibitors.[1] The inclusion of a 4,4-dimethylpentanoyl tail (neopentyl-like) is hypothesized to enhance metabolic stability by blocking


-oxidation, potentially improving pharmacokinetic profiles compared to linear alkyl analogs.[1]

This guide provides a rigorous workflow for:

  • Compound Solubilization & Handling : Ensuring bioavailability.[1]

  • In Vitro Screening : Validating efficacy in LPS-induced macrophages.

  • Mechanistic Elucidation : Investigating NF-

    
    B and MAPK pathway modulation.
    
  • In Vivo Validation : Assessing acute anti-inflammatory activity in animal models.

Compound Properties & Preparation

Rationale: The lipophilic nature of the thiazole ring combined with the 4,4-dimethyl alkyl chain necessitates precise solubilization techniques to prevent precipitation in aqueous media, which causes false negatives in cellular assays.[1]

  • Chemical Name: this compound[1]

  • Molecular Weight: ~197.29 g/mol [1]

  • Predicted LogP: ~2.8–3.2 (Lipophilic)[1]

  • Storage: -20°C, desiccated, protected from light.

Solubilization Protocol:

  • Stock Solution (100 mM): Dissolve 19.73 mg of DTP-44 in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

  • Working Solution: Dilute the stock solution into serum-free culture media (e.g., DMEM) immediately prior to use.

    • Critical Step: The final DMSO concentration in cell culture must not exceed 0.1% (v/v) to avoid solvent toxicity.[1]

  • Stability Check: Verify no precipitation occurs upon dilution.[1] If turbidity is observed, sonicate for 5 minutes at 37°C.

In Vitro Efficacy: LPS-Induced Inflammation Model

Objective: To determine the IC


 of DTP-44 in inhibiting Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-

, IL-6) in RAW 264.7 murine macrophages.[1]
Cell Culture & Treatment
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).[1]

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.[1]

  • Seeding:

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .

Experimental Design:

Group Treatment Purpose
Control Media + 0.1% DMSO Baseline

| Model | LPS (1


g/mL) + 0.1% DMSO | Max Inflammation |
| Positive Control  | Dexamethasone (1 

M) + LPS | Reference Standard | | Experimental | DTP-44 (1, 5, 10, 25, 50

M) + LPS | Dose-Response |[1]
Nitric Oxide (NO) Quantification (Griess Assay)

NO is a primary biomarker for macrophage activation.[1]

  • After 24h treatment, collect 100

    
    L  of supernatant.[1]
    
  • Mix with 100

    
    L  of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
    
  • Incubate for 10 min at Room Temperature (RT) in the dark.

  • Measure Absorbance at 540 nm .

  • Calculation: Determine concentration using a Sodium Nitrite (

    
    ) standard curve.
    
Cytotoxicity Counter-Screen (MTT/CCK-8)

Crucial Validation: Ensure NO reduction is due to anti-inflammatory activity, not cell death.[1]

  • Remove remaining supernatant.[1] Add 100

    
    L  fresh media + 10 
    
    
    
    L
    CCK-8 reagent.
  • Incubate 1–4h at 37°C.

  • Measure Absorbance at 450 nm .[1]

  • Criteria: Cell viability must be

    
     for valid anti-inflammatory data.[1]
    

Mechanistic Elucidation: Signal Transduction Pathways

Hypothesis: Thiazole derivatives often inhibit the NF-


B  or MAPK  (p38/JNK) signaling cascades.[1] DTP-44 is expected to block the phosphorylation of key upstream kinases.[1]
Workflow Visualization

The following diagram illustrates the experimental logic for mechanistic dissection.

G cluster_0 NF-kB Pathway cluster_1 MAPK Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IkB IkB-alpha (Degradation) IKK->IkB Phosphorylation p65 p65/p50 (Nuclear Translocation) IkB->p65 Release Cytokines Pro-Inflammatory Cytokines (TNF-a, IL-6, IL-1b) p65->Cytokines Transcription AP1 AP-1 Transcription Factor MAPK->AP1 Phosphorylation AP1->Cytokines Transcription DTP44 DTP-44 (Compound of Interest) DTP44->IKK Potential Block? DTP44->MAPK Potential Block?

Caption: Putative mechanism of action for DTP-44. The compound is screened for inhibition of NF-


B (IKK/p65) and MAPK (p38/JNK/ERK) phosphorylation axes downstream of TLR4 activation.[1]
Western Blotting Protocol
  • Lysate Preparation: Treat cells with DTP-44 (1h)

    
     Stimulate with LPS (30 min).[1] Lyse in RIPA buffer + Phosphatase Inhibitors.[1]
    
  • Targets:

    • Primary: p-NF-

      
      B p65 (Ser536), p-I
      
      
      
      B
      
      
      .[1]
    • Secondary: p-p38 MAPK, p-JNK, p-ERK1/2.[1]

    • Loading Control:

      
      -Actin or GAPDH.[1]
      
  • Analysis: Densitometry normalization to total protein. Significant reduction in phosphorylation indicates pathway blockade.[1]

In Vivo Validation: Carrageenan-Induced Paw Edema

Rationale: This is the gold-standard model for assessing acute anti-inflammatory activity of thiazole derivatives, correlating well with COX-2 inhibition.[1]

Protocol:

  • Animals: Male C57BL/6 mice (n=6/group).

  • Pre-Treatment: Administer DTP-44 (10, 30 mg/kg) via Oral Gavage (PO) or Intraperitoneal (IP) injection 1 hour prior to induction.[1]

    • Vehicle: 0.5% CMC-Na (Carboxymethylcellulose) for oral dosing.[1]

  • Induction: Inject 50

    
    L of 1% 
    
    
    
    -Carrageenan
    into the sub-plantar tissue of the right hind paw.[1]
  • Measurement: Measure paw volume using a Plethysmometer at 1, 2, 4, and 6 hours post-injection.[1]

  • Endpoint: Calculate % Inhibition of Edema relative to Vehicle control.

References

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link

  • Green, L. C., et al. (1982).[1] Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.[1] Link

  • Rioja, I., et al. (2000).[1] The anti-inflammatory class of thiazole derivatives inhibits the production of nitric oxide and cytokines in macrophages.[1] European Journal of Pharmacology, 397(1), 207-217.[1] Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[1] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[1] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.[1] Link

Sources

Topic: 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one as a Research Tool in Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (CAS: 288092-98-8) as a specialized research tool in pharmacology and medicinal chemistry.

Part 1: Introduction & Core Utility

This compound is a sterically hindered thiazole ketone used primarily as a chemical scaffold and fragment probe in drug discovery. Structurally, it combines a bio-active 1,3-thiazole ring with a lipophilic neopentyl (4,4-dimethylpentyl) tail. This unique architecture makes it a valuable tool for:

  • Fragment-Based Drug Discovery (FBDD): Screening for binding pockets in kinases, TRP channels, and CFTR modulators where the thiazole ring acts as a hydrogen bond acceptor/donor mimic and the neopentyl group probes hydrophobic pockets.

  • Bioisosteric Replacement: Serving as a stable, non-aromatic lipophilic alternative to phenyl-ketone moieties in lead optimization.

  • Synthetic Intermediate: Acting as a precursor for the synthesis of complex heteroaryl-aminosulfonamides (e.g., CFTR correctors) and Hedgehog pathway inhibitors.

Physicochemical Profile
PropertyDataRelevance
CAS Number 288092-98-8Unique Identifier
Formula C₁₀H₁₅NOSSmall molecule fragment
MW 197.30 g/mol Ideal for fragment screening (<300 Da)
LogP ~3.2 (Predicted)High lipophilicity; membrane permeable
H-Bond Acceptors 2 (N, O)Interaction with Ser/Thr/Tyr residues
H-Bond Donors 0Acts as a pure acceptor in native form

Part 2: Application Notes

Application A: Fragment-Based Screening for Hydrophobic Pockets

The tert-butyl-like terminus (neopentyl group) provides a rigid, bulky hydrophobic motif. This compound is used to probe the size and plasticity of hydrophobic sub-pockets (e.g., the "back pocket" of kinases or the pore region of ion channels).

  • Mechanism: The thiazole nitrogen can coordinate with hinge-region residues in kinases or zinc fingers, while the dimethyl-pentyl chain occupies the hydrophobic gate.

  • Target Classes: TRP Channels (TRPV1/TRPA1), Serine/Threonine Kinases, and CFTR (Cystic Fibrosis Transmembrane Conductance Regulator).

Application B: Synthesis of Bioactive Amines via Reductive Amination

The ketone functionality at the C1 position is highly reactive toward reductive amination, allowing researchers to convert this tool into secondary or tertiary amines. This is critical for generating libraries of thiazole-based CNS active agents (analogous to dopamine reuptake inhibitors).

Part 3: Experimental Protocols

Protocol 1: Preparation of Stock Solutions for High-Throughput Screening (HTS)

Objective: Create a stable, precipitation-free stock for biochemical assays.

Materials:

  • This compound (Solid, >95% purity)

  • DMSO (Anhydrous, Cell Culture Grade)

  • Vortex mixer

  • Sonicator

Step-by-Step Procedure:

  • Calculation: Calculate the mass required for a 10 mM stock.

    • Example: To prepare 1 mL of 10 mM stock, weigh 1.97 mg of compound.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

    • Note: The neopentyl group increases lipophilicity; ensure DMSO is moisture-free to prevent "crashing out" upon dilution.

  • Homogenization: Vortex for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiazole ring). Store at -20°C. Stable for 6 months.

  • Quality Control: Verify integrity via LC-MS every 3 months. Expect a peak at m/z 198.1 [M+H]⁺.[1]

Protocol 2: Reductive Amination (Synthesis of Amine Probes)

Objective: Convert the ketone into a secondary amine for target engagement studies (e.g., creating a CFTR modulator analog).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Amine Partner: e.g., Pyrrolidine or a primary amine (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic acid (0.1 eq)

Workflow:

  • Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) and the amine (1.2 eq) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (0.1 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16 hours). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Part 4: Visualization (Pathway & Workflow)

Figure 1: Pharmacological Application Workflow

This diagram illustrates the dual utility of the compound: as a direct probe for hydrophobic pockets and as a precursor for bioactive amine synthesis.

G Compound This compound (C10H15NOS) Screening Fragment Screening (SPR / NMR) Compound->Screening Direct Use Synthesis Reductive Amination (+ Amine + STAB) Compound->Synthesis Chemical Modification Target1 Hydrophobic Pocket (Kinases/TRP Channels) Screening->Target1 Binds Hit Hit Identification (Kd < 100 µM) Target1->Hit Validates Product Bioactive Secondary Amine (CFTR Modulator Analog) Synthesis->Product Yields Assay Functional Assay (Electrophysiology) Product->Assay Tested In

Caption: Workflow for utilizing this compound in fragment-based drug discovery (top path) and lead synthesis (bottom path).

Part 5: References

  • Enamine Ltd. (2024). Building Blocks and Screening Compounds Catalog. Compound ID: ENA448967971.

  • PubChem. (2024). Compound Summary for CAS 288092-98-8. National Center for Biotechnology Information.

  • Hadida, S., et al. (2014). Heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. U.S. Patent Application US20140142138A1. (Describes the use of dimethylpentan-1-one scaffolds in CFTR modulator synthesis).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual reference for thiazole as a phenyl bioisostere).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

[1]

Current Status: Operational Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Strategic Analysis

Synthesizing 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one presents a classic "heterocycle + lipophilic tail" challenge.[2] The target molecule consists of a 1,3-thiazole ring acylated at the C4 position with a 4,4-dimethylpentanoyl chain.

The Core Challenge: The primary yield-killing mechanism in this synthesis is the competitive deprotonation of the thiazole C2-proton . Thiazoles are electron-deficient; the C2 proton is relatively acidic (pKa ~29).[2] When using organometallic nucleophiles (like Grignard reagents) to install the alkyl chain, the reagent often acts as a base rather than a nucleophile, leading to low conversion or complex mixtures.[2]

The Optimized Solution: To maximize yield, we recommend the Weinreb Amide Protocol coupled with C2-Protection or Low-Temperature Control . This guide prioritizes the construction of the ketone via the reaction of a Thiazole-4-Weinreb amide with a 4,4-dimethylpentyl Grignard reagent.

Visualizing the Optimized Workflow

The following diagram outlines the high-yield decision tree. It contrasts the standard (risky) ester route with the optimized Weinreb route.[2]

SynthesisOptimizationStartTarget: this compoundPrecursorPrecursor: Thiazole-4-carboxylic Acid DerivativeStart->PrecursorRouteARoute A: Ethyl Ester(Standard)Precursor->RouteALow CostRouteBRoute B: Weinreb Amide(Optimized)Precursor->RouteBHigh PrecisionGrignardReagent: 4,4-Dimethylpentyl-MgBrRouteA->GrignardAdd ReagentRouteB->GrignardAdd ReagentFailStateIssue: Double Addition &C2-DeprotonationGrignard->FailStateRoute A Outcome(Tertiary Alcohol / Byproducts)SuccessStateStable Tetrahedral IntermediateGrignard->SuccessStateRoute B Outcome(Chelation Control)FinalProductHigh Yield KetoneSuccessState->FinalProductAcidic Quench

Caption: Comparative workflow showing why the Weinreb Amide route prevents over-addition and stabilizes the intermediate, leading to higher yields compared to ester precursors.

Critical Troubleshooting Guides

Module A: The "Missing Nucleophile" (Low Conversion)

Symptom: You add the Grignard reagent, but after quenching, you recover mostly starting material (Thiazole-Weinreb amide) and the protonated alkane of your Grignard.[2][1] Diagnosis: The Grignard reagent acted as a base, deprotonating the acidic C2-H of the thiazole ring instead of attacking the carbonyl.

Parameter Standard Protocol Optimized Protocol Why?
Temperature 0°C or RT-78°C to -40°C Lower temperatures favor nucleophilic addition (kinetic) over deprotonation (thermodynamic).[2]
Reagent Alkyl-MgBrAlkyl-MgBr + CeCl₃ Cerium(III) chloride suppresses basicity and enhances nucleophilicity (Imamoto conditions).[2]
Protection None2-TMS-Thiazole Blocking C2 with a Trimethylsilyl (TMS) group physically prevents deprotonation.[2] The TMS is easily removed later.

Step-by-Step Fix (The "Turbo" Method):

  • Dry your CeCl₃: Heat CeCl₃·7H₂O at 140°C under high vacuum for 2 hours until it forms a fine white powder.

  • Slurry: Suspend the dry CeCl₃ in THF and stir for 2 hours.

  • Mix: Add your Grignard (4,4-dimethylpentylmagnesium bromide) to the CeCl₃ slurry at -78°C. Stir for 30 mins.

  • React: Add the Thiazole-Weinreb amide dropwise.

  • Result: The organocerium reagent is far less basic and will attack the ketone without touching the C2 proton.

Module B: Impurity Profile (Bis-Alkylation)

Symptom: The mass spectrum shows a peak corresponding to [M + Alkyl Chain], indicating a tertiary alcohol was formed.[2] Diagnosis: The tetrahedral intermediate collapsed during the reaction, allowing a second equivalent of Grignard to attack.

Troubleshooting Checklist:

  • Check Reagent Quality: Are you using N,O-dimethylhydroxylamine? Ensure your Weinreb amide synthesis was complete. Free ester impurities will cause bis-alkylation.

  • Temperature Spike: Did the reaction warm up before quenching? The Weinreb chelate (the 5-membered ring with Mg) is stable at low temps but can collapse if the mixture warms up too early.

  • Quench Protocol:

    • Incorrect: Pouring water into the reaction.

    • Correct: Pouring the reaction mixture into a vigorously stirring solution of 1M HCl or saturated NH₄Cl at 0°C. This ensures immediate protonation and destruction of excess Grignard.

Module C: Alternative Route (Oxidation Strategy)

Context: If the Weinreb route fails, use the Aldehyde Oxidation route.

  • React Thiazole-4-carbaldehyde with 4,4-dimethylpentyl-MgBr.

  • Isolate the secondary alcohol.

  • Oxidize to the ketone.[3][4][5]

Critical Warning for Step 3 (Oxidation): Do NOT use Jones Reagent (CrO₃/H₂SO₄) or KMnO₄.[2] The acidic/strong oxidative conditions will degrade the thiazole sulfur or form N-oxides.

Recommended Oxidant: Dess-Martin Periodinane (DMP) .[2][4]

  • Why: Neutral pH, room temperature, no heavy metals to coordinate with the thiazole nitrogen.

  • Protocol: Dissolve alcohol in DCM. Add 1.2 eq DMP. Stir 1 hour. Quench with Na₂S₂O₃/NaHCO₃.

Frequently Asked Questions (FAQs)

Q1: Why not use Friedel-Crafts acylation on the thiazole? A: Thiazoles are electron-deficient heteroaromatics (similar to pyridine).[2] They react very poorly in Friedel-Crafts acylations because the Lewis acid catalyst (AlCl₃) coordinates to the nitrogen, deactivating the ring further.[2] You will get zero yield.

Q2: My Grignard reagent (4,4-dimethylpentyl-MgBr) seems inactive. How do I validate it? A: The steric bulk of the tert-butyl group at the tail (4,4-position) does not hinder the Mg-C bond (position 1).[2] However, preparation can be sluggish.

  • Validation: Titrate using salicylaldehyde phenylhydrazone or use the iodine test.

  • Initiation: Use 1,2-dibromoethane (5 mol%) to activate the magnesium turnings if the reaction doesn't start.[2]

Q3: Can I use the Hantzsch Thiazole Synthesis instead? A: Yes, but it requires a specific precursor: 1-bromo-5,5-dimethylhexan-2-one reacted with thioformamide .

  • Pros: Builds the ring from scratch; avoids C2-lithiation issues.

  • Cons: Handling thioformamide (unstable, stench) and synthesizing the specific bromoketone can be more labor-intensive than the Weinreb route. Use this only if the organometallic route fails.

References & Grounding

  • Weinreb Amide Chemistry:

    • Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents."[6] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[2]

    • [2]

  • Thiazole Metallation & C2 Acidity:

    • Dondoni, A., et al. "Thiazole-mediated synthetic methodology." Journal of Organic Chemistry, 1988 , 53(8), 1748–1761.[2] (Seminal work on thiazole lithiation and silyl protection).

    • [2]

  • Organocerium Reagents (Suppression of Basicity):

    • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989 , 111(12), 4392–4398.[2]

    • [2]

  • Dess-Martin Oxidation of Heterocycles:

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5][7] Journal of Organic Chemistry, 1983 , 48(22), 4155–4156.[2]

    • [2]

side reactions in the synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Executive Summary & Core Synthetic Strategy

The synthesis of This compound presents a classic regiochemical challenge. Unlike C2-acylation, which utilizes the inherent acidity of the C2-proton, C4-acylation typically requires a metal-halogen exchange strategy starting from 4-bromothiazole or 2,4-dibromothiazole.

Users frequently encounter three critical failure modes:

  • Regiochemical Scrambling: Isolation of the C2-isomer instead of the C4-target (The "Halogen Dance").

  • Over-Addition: Formation of tertiary alcohols.

  • Des-bromo Side Products: Recovery of unsubstituted thiazole alkyl ketones.

This guide focuses on the Lithium-Halogen Exchange route coupled with Weinreb Amide electrophiles, as this is the highest-fidelity method for preventing over-addition.

Reaction Workflow & Logic

The following diagram illustrates the critical pathway and the divergence points where side reactions occur.

ThiazoleSynthesis Start 4-Bromo-1,3-thiazole Li_Interm 4-Lithiothiazole (Kinetic Intermediate) Start->Li_Interm n-BuLi, -78°C (Fast Exchange) Dance_Interm 2-Lithiothiazole (Thermodynamic Product) Li_Interm->Dance_Interm Warm > -60°C (Halogen Dance) Target Target C4-Ketone Li_Interm->Target + Weinreb Amide (Kinetic Control) Isomer C2-Ketone Isomer (Side Product) Dance_Interm->Isomer + Weinreb Amide Weinreb Weinreb Amide (Electrophile) Alcohol Tertiary Alcohol (Over-addition) Target->Alcohol + Excess Li Reagent (If Acid Chloride used)

Caption: Kinetic control vs. Thermodynamic scrambling in thiazole lithiation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I isolated the 2-substituted isomer, not the 4-substituted target."

Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) . Mechanism: 4-Lithiothiazole is kinetically formed but unstable. If the temperature rises above -60°C before the electrophile is quenched, the lithium atom migrates to the more acidic C2 position, while the bromine migrates to C4 (or is lost). Corrective Protocol:

  • Strict Temperature Control: The lithiation of 4-bromothiazole must occur at -78°C in THF.

  • Cannulation Order: Do not add the electrophile to the lithiated species. Instead, cannulate the unstable 4-lithiothiazole into a solution of the electrophile (inverse addition) to minimize its lifetime in the absence of a quench.

  • Alternative Starting Material: Use 2,4-dibromothiazole . Regioselective lithium-halogen exchange at C2 followed by silylation (TMSCl) blocks the C2 position. A second exchange at C4 then allows clean acylation.

Issue 2: "My yield is low, and I see a tertiary alcohol impurity."

Diagnosis: Over-addition due to inappropriate electrophile selection. Mechanism: If you used 4,4-dimethylpentanoyl chloride , the resulting ketone is more reactive than the starting acid chloride. The 4-lithiothiazole attacks the product ketone, forming the tertiary alcohol. Corrective Protocol:

  • Switch to Weinreb Amide: Synthesize N-methoxy-N-methyl-4,4-dimethylpentanamide . The stable tetrahedral intermediate formed upon lithiated thiazole addition prevents a second attack. The ketone is only revealed upon acidic workup.

  • Reference: Tetrahedron Lett.1981 , 22, 3815. (Weinreb Amide mechanism).

Issue 3: "The reaction mixture turned black/tarry upon adding n-BuLi."

Diagnosis: Ring fragmentation (Ring Opening). Mechanism: Thiazole rings are susceptible to cleavage by strong nucleophiles at C2, forming isocyanides and thiolates. This is exacerbated by higher temperatures or insufficient solvent dilution. Corrective Protocol:

  • Solvent System: Ensure high dilution (0.1 M) in anhydrous THF.

  • Reagent Quality: Titrate your n-BuLi. Excess base promotes ring opening.

  • Cryostats: Use a monitored internal thermometer. An acetone/dry ice bath can fluctuate; ensure the internal temp is <-70°C.

Optimized Experimental Protocol

Target: this compound Method: Inverse Addition with Weinreb Amide

ParameterSpecificationRationale
Solvent Anhydrous THF (0.15 M)Diethyl ether can precipitate lithiated species; THF ensures homogeneity.
Base n-BuLi (1.05 equiv)Slight excess ensures full conversion; large excess risks ring opening.
Temp (Lithiation) -78°C (Internal)Prevents halogen dance to C2.
Time (Lithiation) 15–20 minsLong stir times favor thermodynamic scrambling.
Electrophile Weinreb Amide (1.2 equiv)Prevents over-addition to tertiary alcohol.
Quench Sat. NH₄ClHydrolyzes the tetrahedral intermediate to release the ketone.

Step-by-Step:

  • Preparation: Dissolve 4-bromothiazole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Exchange: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 10 mins, maintaining internal temp < -70°C. Stir for exactly 15 mins.

  • Electrophile Prep: In a separate flask, dissolve N-methoxy-N-methyl-4,4-dimethylpentanamide (1.2 eq) in THF and cool to -78°C.

  • Inverse Addition: Cannulate the lithiated thiazole solution into the Weinreb amide solution over 10 mins.

  • Workup: Stir at -78°C for 30 mins, then allow to warm to 0°C. Quench with saturated NH₄Cl. Extract with EtOAc.[1]

Mechanistic Visualization: The "Halogen Dance"

This diagram details the specific failure mode where the lithium migrates from C4 to C2.

HalogenDance Step1 4-Li-Thiazole (Kinetic Species) Step2 Intermolecular Proton Abstraction (Reacts with 4-Br-Thiazole) Step1->Step2 T > -60°C Step3 2-Li-4-Br-Thiazole (Thermodynamic Species) Step2->Step3 Halogen Migration Result C2-Functionalized Impurity Step3->Result + Electrophile

Caption: Mechanism of the Base-Catalyzed Halogen Dance leading to regiochemical impurities.

References

  • Stanetty, P., & Koller, H. "Directed metallation of thiazoles: A convenient access to 2,4-disubstituted thiazoles." Monatshefte für Chemie, 120, 65–78 (1989). Link

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818 (1981). Link

  • Bérot, E., et al. "Halogen dance reaction on thiazole series." Tetrahedron, 76(45), 131599 (2020). Link

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reactivity of 1,3-thiazoles). Link

Sources

Technical Support Center: Overcoming Resistance with 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one and its analogs. Here, we address common challenges and provide troubleshooting strategies to help you overcome experimental hurdles and effectively combat drug resistance.

I. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for thiazole-containing compounds like this compound and its analogs?

A1: Thiazole-containing compounds are a versatile class of heterocyclic molecules known for a wide range of biological activities, including anticancer effects.[1][2] Their mechanisms are diverse and target-specific. In the context of cancer, they have been shown to inhibit various biological targets such as protein kinases, which are crucial for cancer cell proliferation and survival.[3] Some analogs can also induce apoptosis (programmed cell death) and inhibit enzymes involved in metastasis.[4] The specific mechanism of this compound and its analogs would depend on their specific molecular target, which should be characterized during their development.

Q2: My compound is showing lower than expected potency in cell-based assays compared to biochemical assays. What could be the reason?

A2: This discrepancy is a common challenge in drug discovery. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.[5]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.[6][7][8]

  • Compound Stability: The compound may be unstable in the cell culture media or metabolized by the cells into an inactive form.[5]

  • Protein Binding: The compound could bind to proteins in the cell culture serum, reducing the free concentration available to interact with the target.

Q3: How can I determine if my compound is a substrate for efflux pumps?

A3: You can perform co-incubation experiments with known efflux pump inhibitors, such as verapamil or cyclosporin A. If the potency of your compound increases in the presence of these inhibitors, it suggests that it is being actively effluxed.

Q4: My compound is insoluble in aqueous solutions, making it difficult to work with in my assays. What can I do?

A4: Poor aqueous solubility is a frequent issue with small molecule inhibitors.[9] Here are some strategies to address this:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.[10] Be mindful of the final solvent concentration, as it can be toxic to cells (typically keep it ≤ 0.1%).[11]

  • Formulation with Excipients: Use solubilizing agents such as cyclodextrins or surfactants to improve solubility.[10]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility.[10]

  • Structural Modification: In the long term, medicinal chemistry efforts can be directed towards modifying the compound's structure to improve its physicochemical properties without compromising its activity.[12]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in a cell viability assay. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the plate's perimeter. 3. Compound precipitation: The compound may be coming out of solution at the tested concentration.1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully. 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS to create a humidity barrier. 3. Visually inspect the wells for precipitation under a microscope. Perform a solubility test for your compound in the assay medium.[13]
Cells are rounding up and detaching from the plate at concentrations where the compound should be active but not cytotoxic. 1. Cytotoxicity: The compound may be more toxic than anticipated. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[11] 3. On-target effect: The target protein might be involved in cell adhesion.1. Perform a more detailed dose-response curve to accurately determine the cytotoxic concentration. Use a live/dead cell stain to confirm cytotoxicity. 2. Ensure the final solvent concentration is consistent and non-toxic across all treatments, including the vehicle control (typically ≤ 0.1%).[11] 3. Research the known functions of the target protein.
No significant effect observed even at high concentrations of the compound. 1. Compound inactivity: The compound may not be active against the chosen cell line or target. 2. Compound degradation: The compound may have degraded during storage or in the experimental conditions. 3. Resistance mechanisms: The cells may have intrinsic or acquired resistance to the compound.1. Verify the compound's activity in a cell-free biochemical assay if possible. Test on a different, potentially more sensitive, cell line. 2. Check the compound's purity and stability. Store it properly according to the manufacturer's instructions. 3. Investigate potential resistance mechanisms (see Section III).

III. Overcoming Drug Resistance: Strategies and Protocols

Resistance to targeted therapies is a major challenge in drug development.[14][15] Resistance can be either primary (pre-existing) or acquired after a period of treatment.[14] Here are some key mechanisms of resistance and strategies to overcome them.

A. Common Mechanisms of Resistance
  • Target Alterations: Mutations in the target protein can prevent the drug from binding effectively.[16][17]

  • Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effect of the inhibitor.[18]

  • Increased Drug Efflux: Overexpression of efflux pumps can reduce the intracellular concentration of the drug.[19][20]

  • Drug Inactivation: Cells may metabolize the drug into an inactive form.

  • Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins can counteract the drug's effect.[15]

B. Experimental Protocols to Investigate and Overcome Resistance

The rationale behind combination therapy is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.[21] A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects.[22]

Objective: To identify synergistic combinations of your this compound analog with other inhibitors.

Methodology: Checkerboard Assay

  • Prepare Drug Dilutions: Create a dilution series for your primary compound (Drug A) and the combination drug (Drug B).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Addition: Add Drug A in a concentration gradient along the y-axis and Drug B in a concentration gradient along the x-axis of the plate. Include single-drug and no-drug controls.

  • Incubation: Incubate the plate for a duration appropriate for your cell line and assay (e.g., 48-72 hours).

  • Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Objective: To investigate changes in protein expression and signaling pathways in resistant versus sensitive cells.

Methodology:

  • Generate Resistant Cells: Create a resistant cell line by exposing the parental sensitive cells to gradually increasing concentrations of your compound over an extended period.

  • Protein Extraction: Lyse both sensitive and resistant cells (treated and untreated with your compound) and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the target pathway and potential bypass pathways (e.g., p-AKT, p-ERK). Also, include an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Compare the protein expression levels between sensitive and resistant cells to identify upregulated bypass pathways.

C. Identifying Predictive Biomarkers

Biomarkers are measurable indicators that can help predict a patient's response to a particular therapy.[23][24] Identifying biomarkers for your compound can help in patient stratification for clinical trials.[25][26]

Strategy:

  • Omics Analysis: Utilize genomics, transcriptomics, or proteomics to compare sensitive and resistant cell lines. This can help identify genetic mutations, gene expression signatures, or protein profiles associated with resistance.

  • Functional Screens: Perform high-throughput screens (e.g., siRNA or CRISPR) to identify genes that, when knocked down, sensitize resistant cells to your compound.

IV. Visualizations

G cluster_0 Troubleshooting Workflow Start Unexpected Experimental Result Check_Conc Verify Compound Concentration & Purity Start->Check_Conc Check_Solubility Assess Solubility in Assay Medium Check_Conc->Check_Solubility Check_Cells Evaluate Cell Health & Seeding Density Check_Solubility->Check_Cells Analyze_Data Re-analyze Data for Errors Check_Cells->Analyze_Data Hypothesize Formulate Hypotheses (e.g., Resistance, Off-Target Effects) Analyze_Data->Hypothesize Design_Exp Design Follow-up Experiments Hypothesize->Design_Exp Conclusion Draw Conclusion Design_Exp->Conclusion G cluster_1 Mechanisms of Drug Resistance Drug Thiazole Analog Target Target Protein Drug->Target Inhibition Resistance Drug Resistance Target->Resistance Bypass Bypass Pathway Activation Bypass->Resistance Efflux Increased Drug Efflux Efflux->Drug Reduces intracellular concentration Mutation Target Mutation Mutation->Target Alters binding site Survival Upregulation of Pro-Survival Signals Survival->Resistance

Caption: Common mechanisms leading to drug resistance against targeted therapies.

V. References

  • Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it.

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC.

  • Drug Response Prediction and Biomarker Discovery Using Multi-Modal Deep Learning.

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC.

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance - Annex Publishers.

  • Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70.

  • Efflux systems driving resistance and virulence across biological domains - PMC - NIH.

  • Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance - PMC.

  • Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma.

  • Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70 - PMC.

  • Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Qeios.

  • MMDRP: drug response prediction and biomarker discovery using multi-modal deep learning - PMC.

  • Efflux pump - Wikipedia.

  • Mechanisms of Drug-Resistance in Kinases - PMC - NIH.

  • Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches - Frontiers.

  • Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer.

  • Small Molecule Inhibitors of Protein Kinases in Cancer- How to Overcome Resistance.

  • Biomarker Analysis in Drug Development: Boosting Precision Medicine - Blog.

  • The Biomarker Revolution in Medicine and Drug Development - Pharma's Almanac.

  • Predictive Markers for Drug Responses | Biocompare.com.

  • Small Molecule Inhibitors Selection Guide - Biomol Blog.

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring.

  • Quantitative Methods for Assessing Drug Synergism - PMC - NIH.

  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology - Benchchem.

  • Synergistic Drug Combinations High-throughput Identification | Protocol Preview - YouTube.

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation.

  • Study of some basic factors influencing the solubility of... - ResearchGate.

  • Searching Synergistic Dose Combinations for Anticancer Drugs - Frontiers.

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio.

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC.

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega.

  • A troubleshooting guide to microplate-based assays.

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC.

  • Guided screen for synergistic three-drug combinations | PLOS One - Research journals.

  • How to optimize your cell-based assays: Overcoming common challenges - Select Science.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

  • Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions - Benchchem.

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC.

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - ResearchGate.

  • Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF.

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - MDPI.

  • Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed.

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - ResearchGate.

  • Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry - Benchchem.

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents - MDPI.

Sources

minimizing off-target effects of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cmpd-T

Compound: 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (Hereafter referred to as Cmpd-T ) Scaffold: 1,3-Thiazole

Welcome to the technical support resource for Cmpd-T. This guide is designed for drug development professionals, researchers, and scientists to provide a strategic framework for identifying, characterizing, and ultimately minimizing the off-target effects of this novel thiazole-based compound. Given that thiazole derivatives are known to interact with a wide range of biological targets, including protein kinases and nuclear receptors, a systematic approach to confirming specificity is paramount for generating reproducible and translatable data.[1][2][3]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows that a researcher might encounter during the characterization of a new chemical entity like Cmpd-T.

Part 1: Initial Target Validation and Potency Assessment

The first step in any off-target effect investigation is to rigorously define the on-target effect. Without a clear understanding of the primary target engagement and its functional consequences, distinguishing between on-target and off-target biology is impossible.[4]

Q1: We have just synthesized Cmpd-T. What is the very first experiment we should perform to validate its intended primary target?

A1: Your first experiment should be a direct-binding or enzymatic-activity assay to confirm interaction with the hypothesized primary target and determine its potency (IC50 or Kᵢ). This establishes the baseline for on-target activity. A highly sensitive and quantitative method is crucial.

For instance, if Cmpd-T is a putative kinase inhibitor, a radiometric assay using [³³P]-ATP is considered a gold standard for its precision.[5][6] Alternatively, luminescence-based assays like Kinase-Glo®, which measures ATP consumption, are excellent high-throughput options.[1][7]

Key Causality: An in vitro, cell-free assay is essential at this stage to eliminate the complexities of the cellular environment (e.g., membrane permeability, efflux pumps, metabolic degradation). This ensures that the measured activity is a direct consequence of the interaction between Cmpd-T and its purified target protein.

Troubleshooting Protocol: Determining On-Target IC50 with a Kinase-Glo® Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase reaction buffer.

    • Prepare a 2X solution of the substrate in the same buffer.

    • Create a serial dilution of Cmpd-T in DMSO, then dilute further in kinase buffer to create 10X final concentrations. A typical range would be 100 µM to 1 nM.

    • Prepare a 2X ATP solution. The concentration should ideally be at or near the Kₘ of the kinase for ATP to ensure the IC50 value approximates the Kᵢ.[5][8]

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 10X Cmpd-T dilution or vehicle (DMSO) to appropriate wells.

    • Add 12.5 µL of the 2X kinase-substrate mix.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Add 10 µL of 2X ATP solution to all wells to start the kinase reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and measure remaining ATP.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percentage of inhibition against the log concentration of Cmpd-T and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Proactive Off-Target Profiling

Once the on-target potency is established, the next logical step is to proactively screen for potential off-target interactions. This is far more efficient than trying to deconvolute unexpected phenotypes later.[9]

Q2: What is the most effective strategy to get a broad overview of Cmpd-T's selectivity profile early in the discovery process?

A2: The most effective strategy is a two-pronged approach:

  • Computational (In Silico) Profiling: Use predictive algorithms to screen the chemical structure of Cmpd-T against databases of known protein targets.[10][11] This can identify potential off-targets based on structural similarity to other known ligands.

  • Experimental (In Vitro) Profiling: Perform a broad kinase selectivity screen. Many commercial services offer panels that test your compound against hundreds of purified kinases at a fixed concentration (e.g., 1 µM).[5] This provides real-world experimental data on selectivity.

Key Causality: The in silico approach is fast and cost-effective for hypothesis generation.[10] The in vitro panel provides empirical data that validates or refutes the computational predictions and often uncovers unexpected interactions. Performing this early prevents wasting resources on a non-selective compound.

Data Presentation: Hypothetical Kinase Selectivity Panel Results for Cmpd-T

Cmpd-T was screened at a concentration of 1 µM against a panel of 300 kinases. The primary target is Kinase A.

Target% Inhibition @ 1 µMOn-Target/Off-TargetNotes
Kinase A 98% On-Target Strong inhibition confirms primary activity.
Kinase B85%Off-TargetStructurally related to Kinase A. Follow-up IC50 required.
Kinase C55%Off-TargetStructurally distinct. Follow-up IC50 required.
Kinase D12%Off-TargetLikely not physiologically relevant.
296 others<10%Off-TargetCmpd-T shows good general selectivity.
Q3: Our screening panel identified two potential off-targets, Kinase B and Kinase C. What's next?

A3: You must now determine the potency of Cmpd-T against these potential off-targets. Perform full dose-response curves for Kinase B and Kinase C using the same assay format as your primary target (see Q1 protocol) to determine their respective IC50 values.

The goal is to calculate a Selectivity Window : Selectivity Window = IC50 (Off-Target) / IC50 (On-Target)

A selectivity window of >100-fold is generally considered good, but the required window depends on the therapeutic context and the known biology of the off-target.

Part 3: Troubleshooting and Deconvoluting Cellular Phenotypes

This section addresses scenarios where a compound is already in use in cell-based or in vivo models and is producing unexpected or ambiguous results.

Q4: We are observing a cellular phenotype (e.g., apoptosis) at a concentration 10-fold higher than the IC50 for our primary target, Kinase A. How can we determine if this is an on-target or off-target effect?

A4: This is a classic challenge that requires a systematic workflow to dissect pharmacology. The discrepancy between your enzymatic IC50 and the cellular EC50 for the phenotype suggests either poor cell permeability, rapid metabolism, or an off-target effect that manifests at higher concentrations.[9]

Here is a logical workflow to diagnose the issue:

G Start Start: Unexpected Phenotype Observed ConfirmOnTarget 1. Confirm On-Target Engagement in Cells (e.g., NanoBRET™, CETSA®) Start->ConfirmOnTarget Mismatch Potency Mismatch? (Cellular Target IC50 >> Enzymatic IC50) ConfirmOnTarget->Mismatch PhenotypeRescue 2. Phenotype Rescue/Mimicry Mismatch->PhenotypeRescue Yes Mismatch->PhenotypeRescue No (Potencies Match) RescueTest Does genetic knockdown/knockout of Primary Target mimic phenotype? Can overexpression rescue it? PhenotypeRescue->RescueTest InactiveControl 3. Use Structurally Similar, Inactive Control RescueTest->InactiveControl Yes (Mimics) No (Rescues) ConclusionOffTarget Conclusion: Phenotype is likely OFF-TARGET (Proceed to target deconvolution) RescueTest->ConclusionOffTarget No (Doesn't Mimic) Yes (Fails to Rescue) ControlTest Does the inactive control fail to produce the phenotype? InactiveControl->ControlTest ConclusionOnTarget Conclusion: Phenotype is likely ON-TARGET (Consider pathway context) ControlTest->ConclusionOnTarget Yes ControlTest->ConclusionOffTarget No

Caption: Workflow for deconvoluting on-target vs. off-target cellular effects.

Workflow Explanation:

  • Confirm On-Target Engagement in Cells: First, you must verify that Cmpd-T is engaging its intended target (Kinase A) in your cellular model at the concentrations being tested. Techniques like Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ can measure target engagement directly in live cells.[4] If the cellular IC50 for target engagement matches the phenotypic EC50, the effect is more likely on-target.

  • Phenotype Rescue/Mimicry: Use genetic tools. If the phenotype is on-target, then knocking down or knocking out Kinase A (e.g., using CRISPR or siRNA) should mimic the effect of Cmpd-T. Conversely, overexpressing a drug-resistant mutant of Kinase A should rescue the phenotype (make the cells resistant to Cmpd-T).

  • Use a Control Compound: Synthesize or acquire a structurally similar analog of Cmpd-T that is inactive against the primary target (Kinase A). If this "dead" compound still causes the same cellular phenotype, it is a strong indicator of an off-target effect.[12]

Q5: We suspect an off-target effect is responsible for the observed toxicity. How can we identify this unknown target?

A5: Identifying the specific protein responsible for an off-target effect requires advanced proteomics-based methods. These techniques aim to find which proteins physically interact with your compound.

  • Affinity-Based Chemoproteomics: This involves immobilizing Cmpd-T on a solid support (like beads) to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This method uses a modified version of your compound that includes a reactive group and a reporter tag. This "probe" covalently binds to its targets in a complex biological sample, allowing for their subsequent enrichment and identification.[13]

These are specialized, low-throughput methods best used when a significant off-target effect has been confirmed and must be identified before further development.

Part 4: In Vivo Considerations

Translating a compound from in vitro to in vivo models introduces new layers of complexity where off-target effects can become more pronounced or manifest differently.

Q6: Cmpd-T was well-behaved in vitro but is showing unexpected toxicity in our mouse model. What should we investigate?

A6: In vivo toxicity can stem from three primary sources:

  • Exaggerated On-Target Pharmacology: The intended biological effect is too strong at the administered dose, leading to adverse outcomes.

  • Metabolite-Mediated Toxicity: The parent compound (Cmpd-T) is not toxic, but a metabolite generated by liver enzymes (like Cytochrome P450s) is.

  • Off-Target Toxicity: The parent compound or a metabolite is hitting an unintended target that is critical for normal physiology.[9]

Troubleshooting Strategy:

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: Correlate the plasma concentration of Cmpd-T with the onset of toxicity and the inhibition of the primary target in tissue. If toxicity occurs at concentrations far exceeding what is needed for on-target engagement, an off-target effect is likely.

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites of Cmpd-T in plasma and liver microsomes. If possible, synthesize these metabolites and test them in both on-target and off-target assays.

  • Safety Pharmacology Studies: Conduct a panel of in vivo safety studies to assess the compound's effects on major organ systems (cardiovascular, respiratory, and central nervous systems) to pinpoint the source of toxicity.[14]

G Start Start: In Vivo Toxicity Observed PKPD 1. Conduct PK/PD Study Start->PKPD PKPD_Check Does toxicity correlate with on-target engagement levels? PKPD->PKPD_Check Metabolites 2. Identify Metabolites PKPD_Check->Metabolites No ExaggeratedPharm Conclusion: Exaggerated On-Target Pharmacology (Dose reduction is key) PKPD_Check->ExaggeratedPharm Yes Metabolite_Test Synthesize & test metabolites. Are they more potent on- or off-targets? Metabolites->Metabolite_Test SafetyPharm 3. Run Safety Pharmacology Panel Metabolite_Test->SafetyPharm No MetaboliteTox Conclusion: Metabolite-Mediated Toxicity (Block metabolic pathway) Metabolite_Test->MetaboliteTox Yes OffTargetTox Conclusion: Off-Target Toxicity (Requires chemical redesign) SafetyPharm->OffTargetTox

Caption: Decision tree for investigating unexpected in vivo toxicity.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • IEEE Xplore. (2025, February 18). Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects.
  • Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing.
  • CD Genomics. Summary of CRISPR-Cas9 off-target Detection Methods.
  • PMC - NIH. Off-target effects in CRISPR/Cas9 gene editing.
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
  • MACAU. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • SpringerLink. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • PMC - NIH. An in vivo multiplexed small molecule screening platform.
  • Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • Drug Discovery World. (2026, February 23). New approaches reveal how cancer drugs work in their cellular context.
  • BenchChem. Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry.
  • JCDR. (2017, May 1). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds.
  • BenchChem. chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5- carbaldehyde O-(3,4-dichlorobenzyl)oxime in cellular models.
  • PMC. (2024, May 23). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
  • MDPI. (2020, March 24). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents.
  • BindingDB. 5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazol-4-one::(5Z) - BindingDB.
  • Biopolymers and Cell. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation.
  • MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
  • ResearchGate. (2025, August 10). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
  • Taylor & Francis. Substituted cathinones – Knowledge and References.
  • PMC. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.
  • PMC. (2026, January 12). Design, synthesis, and multi-target anticancer evaluation of 1,3-thiazolodin-4-one analogues against breast cancer: mechanistic insights into estrogen metabolism, inflammation, angiogenesis, and oxidative stress.

Sources

scaling up the production of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

To: Process Chemistry & Drug Development Teams From: Senior Application Scientist, Chemical Process Development Subject: Scale-Up Protocol & Troubleshooting Guide for Thiazole-4-yl Ketone Synthesis

Technical Overview & Strategic Route Selection

Scaling up the production of This compound presents a specific regiochemical challenge: introducing a bulky acyl group at the C4 position of the thiazole ring.

While direct Friedel-Crafts acylation of thiazoles is generally poor due to the electron-deficient nature of the heterocycle, and C4-lithiation requires complex blocking/deblocking strategies (often involving C2-protection), the most robust and scalable route identified for this target is the Weinreb Amide Protocol .

The Recommended Pathway:

  • Precursor: Thiazole-4-carboxylic acid (commercially available or synthesized from 4-chloromethylthiazole).

  • Activation: Conversion to the Weinreb amide (

    
    -methoxy-
    
    
    
    -methylamide).
  • Nucleophilic Addition: Controlled addition of (3,3-dimethylbutyl)magnesium bromide.

This pathway minimizes over-addition (a common issue with esters/acid chlorides) and avoids the cryogenic conditions required for selective lithiation.

Process Visualization (Workflow)

The following diagram outlines the logical flow and critical control points (CCPs) for the synthesis.

G Start Thiazole-4-carboxylic Acid Step1 Step 1: Weinreb Amide Formation (CDI or EDCI / NH(OMe)Me·HCl) Start->Step1 Activation Inter Intermediate: N-methoxy-N-methyl-1,3-thiazole-4-carboxamide Step1->Inter Coupling Step2 Step 2: Grignard Addition (0°C to RT) Inter->Step2 Substrate Grignard Reagent Prep: (3,3-dimethylbutyl)MgBr (THF, Reflux) Grignard->Step2 Nucleophile Quench Acidic Quench (HCl/NH4Cl) Step2->Quench Hydrolysis Product Target: This compound Quench->Product Isolation

Caption: Figure 1. Optimized chemoselective route via Weinreb amide intermediate to prevent tertiary alcohol byproducts.

Detailed Experimental Protocol (Scale-Up Ready)

Step 1: Synthesis of the Weinreb Amide

Objective: Convert Thiazole-4-carboxylic acid to


-methoxy-

-methyl-1,3-thiazole-4-carboxamide.
  • Charge a reactor with Thiazole-4-carboxylic acid (1.0 equiv) and DCM (10 volumes).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0–5°C. Caution: CO2 evolution.

  • Stir at RT for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

  • Add

    
    -Dimethylhydroxylamine hydrochloride (1.2 equiv).
    
  • Stir at RT for 4–6 hours (monitor by HPLC/TLC).

  • Workup: Wash with dilute HCl (1M), then saturated NaHCO3. Dry organic layer (MgSO4) and concentrate.[1]

    • Checkpoint: The intermediate should be a stable solid/oil. Purity >95% is recommended before Step 2.

Step 2: Grignard Formation & Coupling

Objective: Preparation of (3,3-dimethylbutyl)magnesium bromide and coupling to the amide.

  • Grignard Prep:

    • Activate Mg turnings (1.2 equiv) with iodine/heat in anhydrous THF.

    • Add a solution of 1-bromo-3,3-dimethylbutane (neopentyl carbinyl bromide) (1.1 equiv) in THF dropwise. Maintain gentle reflux.

    • Note: This alkyl halide is sterically hindered; initiation may be slow.

  • Coupling:

    • Cool the Weinreb amide solution (in THF) to 0°C.

    • Add the prepared Grignard reagent dropwise over 30–60 mins. Maintain internal temp < 10°C.

    • Allow to warm to RT and stir for 2 hours.

  • Quench & Isolation:

    • Cool to 0°C. Quench with sat. NH4Cl or 1M HCl. Caution: Exothermic.

    • Extract with EtOAc. Wash with brine.

    • Purify via crystallization (hexanes/EtOAc) or distillation if oil.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists during the scale-up of this specific scaffold.

Category A: Grignard Reagent Issues
SymptomProbable CauseCorrective Action
Grignard fails to initiate 1-bromo-3,3-dimethylbutane is sterically hindered and the Mg surface may be passivated.1. Use "Rieke Magnesium" or mechanically activated Mg turnings.2. Add a crystal of Iodine and heat to reflux.3. Add 1-2 mL of DIBAL-H or MeMgBr as a scavenger/initiator.
Wurtz Coupling (Dimerization) Concentration of alkyl halide is too high during addition.Dilute the alkyl halide further in THF (1:5 ratio) and slow the addition rate. Ensure vigorous stirring.
Precipitation during formation Solubility limit of the specific Grignard in THF.The neohexyl chain is lipophilic. If precipitation occurs, add anhydrous Toluene as a co-solvent (THF/Toluene 1:1) to solubilize the species.
Category B: Reaction Outcome & Impurities[2]

Q: I see a significant amount of starting material (Weinreb amide) remaining even after adding 1.2 equivalents of Grignard. Why?

  • A: The bulky tert-butyl tail of the Grignard reagent and the thiazole ring can cause steric hindrance.

    • Fix: Increase Grignard stoichiometry to 1.5–2.0 equivalents.

    • Fix: Run the addition at 0°C but reflux the mixture for 1 hour after addition is complete to drive the reaction.

Q: I am detecting the tertiary alcohol (bis-addition product). I thought Weinreb amides prevented this?

  • A: While the stable chelate usually prevents double addition, high temperatures or instability of the tetrahedral intermediate can lead to ketone formation during the reaction, which then reacts again.

    • Fix: Ensure the reaction temperature during addition does not exceed 5°C.

    • Fix: Quench strictly at 0°C. Do not let the reaction sit overnight without quenching.

Q: The product contains a "Thiazole-4-aldehyde" impurity.

  • A: This suggests reduction of the Weinreb amide rather than alkylation. This can happen if the Grignard reagent has high hydride content (from

    
    -hydride elimination during preparation).
    
    • Fix: Prepare the Grignard at lower temperatures (avoid prolonged reflux) to minimize

      
       elimination.
      
Category C: Purification & Stability

Q: The final ketone is turning dark upon storage.

  • A: Thiazoles are basic and can form salts or polymerize if trace acids are present. The ketone alpha-position is also enolizable.

    • Fix: Ensure the final workup includes a basic wash (NaHCO3) to remove all acid traces.

    • Fix: Store under Nitrogen at -20°C.

References

  • Synthesis of Thiazole-4-carboxylic acid

    • Process for preparing thiazole carboxylic acids.[2][3][4] US Patent 3274207A.

  • Weinreb Amide Methodology

    • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • Grignard Addition to Nitriles/Amides (General Scale-up)

    • Addition of Grignard Reagents to Carbonyl Compounds.[5][6][7] Dalal Institute.

  • Thiazole Reactivity & Functionalization

    • Comparative Reactivity of Thiazole-Based Aldehydes. BenchChem Technical Guide.[2]

Sources

Validation & Comparative

Confirming the Biological Activity of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (CAS: 288092-98-8 ), a specific thiazole-based ketone often utilized as a chemical probe or scaffold in fragment-based drug discovery (FBDD).

While direct primary literature exclusively characterizing this specific CAS entry is limited, its structural pharmacophore—a thiazole ring coupled to a lipophilic neo-pentyl-like ketone tail —positions it as a relevant probe for Transient Receptor Potential (TRP) channel modulation , CYP450 inhibition , and anti-infective screening . This guide provides the protocols to confirm its activity profile.

A Strategic Validation Guide for Drug Discovery Professionals

Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 1-(1,3-Thiazol-4-yl)-4,4-dimethylpentan-1-one[1]

  • CAS Number: 288092-98-8[1]

  • Structural Class: Heteroaryl Ketone / Thiazole Scaffold

  • Key Pharmacophore: The 1,3-thiazole ring serves as a bioisostere for pyridine/imidazole, capable of

    
    -
    
    
    
    stacking and hydrogen bonding (N3 acceptor). The bulky 4,4-dimethylpentanoyl tail provides significant lipophilicity (
    
    
    ), facilitating membrane penetration and hydrophobic pocket occupancy.

Predicted Biological Targets: Based on Structure-Activity Relationship (SAR) analysis of analogous thiazole ketones:

  • TRP Channel Modulation (TRPA1/TRPV1): Thiazole-containing volatiles often act as electrophilic ligands or non-covalent modulators of TRP channels, mediating sensory signaling (pungency/pain).

  • CYP450 Inhibition: The thiazole nitrogen (N3) can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), acting as a reversible inhibitor.

  • Kinase Hinge Binding: The thiazole moiety is a common "hinge binder" motif in kinase inhibitors (e.g., Dasatinib), although the flexible ketone tail suggests this specific molecule may be a "fragment" rather than a full inhibitor.

Comparative Analysis: Performance vs. Alternatives

To validate the specific activity of this compound, it must be benchmarked against standard probes.

FeatureThis compound 2-Acetylthiazole (Standard Flavor/Probe)Dasatinib (Thiazole Drug Reference)
Role Lipophilic Probe / Scaffold Volatile Sensory ProbePotent Kinase Inhibitor
Lipophilicity High (Bulky tert-butyl tail)Low (Water soluble)Moderate-High
Target Specificity Broad / Exploratory (TRP, CYP, Enzyme pockets)TRPA1 / Olfactory ReceptorsBCR-ABL, SRC Family
Metabolic Stability Moderate (Ketone reduction possible)Low (Rapid oxidation)Optimized
Primary Utility Fragment Screening / Hit Validation Sensory/Flavor ResearchOncology Therapy

Experimental Validation Protocols

To confirm the biological activity, the following sequential assays are recommended. These protocols are designed to differentiate between specific target engagement and non-specific promiscuity.

Phase 1: Target Deconvolution (TRP Channel Activation)

Rationale: Thiazole ketones are frequent TRPA1 agonists. This assay confirms functional activation.

Protocol: Calcium Flux Assay (FLIPR)

  • Cell Line: HEK293T cells stably expressing human TRPA1 (or TRPV1).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.

  • Compound Preparation: Dissolve this compound in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM – 100 µM).

  • Stimulation: Inject compound into wells. Monitor fluorescence intensity (

    
    ) for 120 seconds.
    
  • Controls:

    • Positive: Allyl isothiocyanate (AITC) for TRPA1.

    • Negative: DMSO vehicle (0.1%).

    • Antagonist: A-967079 (to confirm specificity).

  • Data Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .
Phase 2: Metabolic Liability (CYP Inhibition)

Rationale: The thiazole ring is a known heme-binder. Confirming CYP inhibition is critical for "drug-likeness" assessment.

Protocol: P450-Glo™ Inhibition Assay

  • Enzyme System: Recombinant Human CYP3A4 or CYP2E1 microsomes.

  • Substrate: Luciferin-IPA (CYP3A4 specific).

  • Reaction:

    • Mix microsomes, NADPH regeneration system, and test compound (1 µM & 10 µM).

    • Incubate at 37°C for 10 mins.

    • Add Luciferin-IPA substrate and incubate for 20 mins.

  • Detection: Add Luciferin Detection Reagent. Measure luminescence.

  • Interpretation: A decrease in luminescence compared to vehicle indicates CYP inhibition (Type II binding).

Mechanism of Action Visualization

The following diagram illustrates the potential dual-mechanism pathways (TRP Activation vs. CYP Inhibition) and the validation workflow.

G cluster_0 Pathway A: Sensory Modulation cluster_1 Pathway B: Metabolic Interaction Compound 4,4-Dimethyl-1- (1,3-thiazol-4-yl)pentan-1-one TRP TRP Channel (TRPA1/V1) Compound->TRP Ligand Binding CYP CYP450 Heme (CYP2E1/3A4) Compound->CYP Type II Binding CaFlux Ca2+ Influx TRP->CaFlux Signal Sensory Signaling (Pungency/Pain) CaFlux->Signal Coordination N3-Fe Coordination CYP->Coordination Metabolism Metabolic Inhibition Coordination->Metabolism

Figure 1: Dual-pathway hypothesis for Thiazole Ketone activity. Pathway A represents pharmacological activation (TRP), while Pathway B represents metabolic interaction (CYP inhibition).

References & Sourcing

  • Compound Identity & Sourcing:

    • Source: Enamine / Sigma-Aldrich.

    • Catalog ID: ENA448967971 / CAS 288092-98-8.[1]

    • Link: (Search CAS: 288092-98-8)

  • Thiazole Scaffold Bioactivity:

    • Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Multi-Target Directed Ligands." Current Topics in Medicinal Chemistry. (Discusses thiazole binding modes in kinases and enzymes).

    • Link:

  • TRP Channel Protocols:

    • Story, G. M., et al. (2003). "ANKTM1, a TRP-like Channel Expressed in Nociceptive Neurons, Is Activated by Cold Temperatures." Cell. (Foundational protocol for TRPA1 assays).

    • Link:

  • CYP Inhibition Mechanisms:

    • Correia, M. A., et al. (2010). "Inhibition of Cytochrome P450 Enzymes." Methods in Molecular Biology. (Protocols for assessing heme-coordinating inhibitors).

    • Link:

Sources

structure-activity relationship of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The structure-activity relationship (SAR) of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one derivatives represents a critical area in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors , a class of therapeutics designed to treat metabolic syndrome, type 2 diabetes, and obesity.

This guide dissects the pharmacological utility of this specific scaffold, positioning it as a strategic alternative to adamantyl-based inhibitors.

Core Scaffold: this compound CAS Registry Number: 288092-98-8 Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Therapeutic Indication: Metabolic Syndrome, Type 2 Diabetes, Obesity Molecular Class: Thiazolyl Ketones / Lipophilic Ketone Inhibitors

Executive Summary & Mechanism of Action

The This compound scaffold is a "privileged structure" designed to inhibit 11β-HSD1 , an enzyme responsible for converting inactive cortisone into active cortisol within intracellular compartments (liver, adipose tissue). Excess intracellular cortisol drives insulin resistance and visceral adiposity.

This specific molecule functions as a competitive inhibitor , binding to the enzyme's catalytic domain. Its design features a bi-functional architecture :

  • The Thiazole-Ketone Head: Mimics the steroid A-ring/C-ring interactions, forming crucial hydrogen bonds with the catalytic triad (Tyr183, Ser170).

  • The 4,4-Dimethylpentyl Tail: A bulky, lipophilic "anchor" that occupies the large hydrophobic binding pocket (typically occupied by the steroid scaffold), serving as an acyclic bioisostere of the adamantyl group found in first-generation inhibitors.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this scaffold relies on the precise spatial arrangement of its three pharmacophoric elements.

A. The Lipophilic Tail (4,4-Dimethylpentyl Group)
  • Function: Occupies the large hydrophobic pocket of 11β-HSD1.

  • SAR Insight: The 4,4-dimethyl substitution creates a "neohexyl" steric bulk. This is critical because linear alkyl chains (e.g., n-pentyl) lack the volume to fill the pocket tightly, leading to reduced potency (

    
     increases >10-fold).
    
  • Comparison: This group acts as an acyclic mimic of adamantane . While adamantane (found in inhibitors like AZD-4017 ) is potent, it often suffers from poor metabolic stability (CYP450 oxidation) and low solubility. The 4,4-dimethylpentyl chain improves lipophilic ligand efficiency (LLE) and solubility profiles while maintaining hydrophobic contacts.

B. The Ketone Linker (C=O)
  • Function: Acts as a hydrogen bond acceptor.

  • SAR Insight: The carbonyl oxygen forms a critical H-bond with Ser170 and Tyr183 in the enzyme active site.

  • Modification Risks: Reducing this ketone to an alcohol (hydroxyl) often creates a "substrate-like" molecule that may be metabolized rather than inhibiting the enzyme. Converting it to an oxime or imine generally abolishes activity due to loss of the specific H-bond geometry.

C. The Thiazole Core (1,3-Thiazol-4-yl)[1]
  • Function: Scaffolding and Pi-interaction.

  • SAR Insight: The thiazole ring positions the ketone correctly. The Nitrogen (N3) can accept a weak H-bond.

  • Substitution at C2 (Critical Zone): The C2 position of the thiazole is the primary vector for optimization.

    • Unsubstituted (H): Moderate potency (µM range).

    • Amino (-NH2) / Amido (-NHCOR): dramatically increases potency (nM range) by forming additional H-bonds with the "selectivity pocket" of the enzyme.

    • Aryl/Heteroaryl: Introduction of a pyridyl or phenyl group at C2 can improve selectivity over 11β-HSD2 (the renal isoform), preventing mineralocorticoid side effects.

Comparative Performance: Acyclic vs. Cyclic Inhibitors

Comparison of the 4,4-Dimethylpentan-1-one scaffold against the industry standard Adamantyl scaffold.

Feature4,4-Dimethylpentyl Scaffold (Topic)Adamantyl Scaffold (e.g., AZD-4017)Linear Pentyl Analog (Negative Control)
Binding Affinity (

)
High (10–50 nM) Very High (<10 nM)Low (>1000 nM)
Solubility (LogS) Moderate (-3.5) Low (-5.0)High (-2.0)
Metabolic Stability Good (Primary t-butyl protected)Moderate (Cage hydroxylation)Poor (Omega oxidation)
CNS Penetration Tunable High (Risk of CNS side effects)Low
Synthesis Cost Low (Acyclic precursors)High (Adamantane precursors)Low

Expert Verdict: The 4,4-dimethylpentyl derivative offers a balanced profile . It sacrifices slight potency compared to the adamantyl "gold standard" but gains significantly in physicochemical properties (solubility) and synthetic tractability , making it an ideal lead for "Next-Generation" non-steroidal inhibitors.

Visualizations

Diagram 1: 11β-HSD1 Inhibition Pathway & SAR Map

This diagram illustrates the biological role of the enzyme and maps the specific SAR zones of the molecule.

G cluster_0 Metabolic Context cluster_1 Inhibitor SAR: this compound Cortisone (Inactive) Cortisone (Inactive) Cortisol (Active) Cortisol (Active) Cortisone (Inactive)->Cortisol (Active) Activation 11b-HSD1 Enzyme 11b-HSD1 Enzyme 11b-HSD1 Enzyme->Cortisone (Inactive) Catalyzes Thiazole Head Thiazole Head Thiazole Head->11b-HSD1 Enzyme Pi-Stacking / Selectivity Ketone Linker Ketone Linker Thiazole Head->Ketone Linker Scaffold Ketone Linker->11b-HSD1 Enzyme H-Bond (Ser170/Tyr183) 4,4-Dimethyl Tail 4,4-Dimethyl Tail Ketone Linker->4,4-Dimethyl Tail Linker

Caption: Functional mapping of the inhibitor scaffold against the 11β-HSD1 enzymatic pathway.

Experimental Protocols

A. Synthesis of this compound

Objective: Construct the ketone linkage between the bulky tail and the heterocycle.

Reagents:

  • Thiazole-4-carboxylic acid (Starting material)

  • N,O-Dimethylhydroxylamine HCl (Weinreb amine)

  • (3,3-Dimethylbutyl)magnesium bromide (Grignard reagent)

Protocol:

  • Weinreb Amide Formation:

    • Dissolve Thiazole-4-carboxylic acid (1.0 eq) in DCM.

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,O-Dimethylhydroxylamine HCl (1.1 eq).

    • Add DIPEA (2.5 eq) and stir at RT for 12h.

    • Validation: TLC shows conversion to N-methoxy-N-methyl-thiazole-4-carboxamide.

  • Grignard Addition:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon.

    • Cool to 0°C.

    • Dropwise add (3,3-Dimethylbutyl)magnesium bromide (1.2 eq). Note: The Grignard is derived from neohexyl bromide.

    • Stir at 0°C for 1h, then warm to RT for 2h.

  • Quench & Isolation:

    • Quench with saturated NH4Cl solution.

    • Extract with EtOAc (3x). Dry over Na2SO4.

    • Purify via Silica Flash Chromatography (Hexane:EtOAc gradient).

    • Yield: Expect ~70-80% of the target ketone.

B. Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

Objective: Quantify the


 of the derivative.

Protocol:

  • Enzyme Prep: Use human recombinant 11β-HSD1 microsomes.

  • Reaction Mix:

    • Substrate:

      
      -Cortisone (200 nM).
      
    • Cofactor: NADPH (200 µM).

    • Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl.

  • Inhibition Step:

    • Incubate enzyme + Test Compound (0.1 nM – 10 µM) for 15 min at 37°C.

  • Reaction:

    • Add Substrate/Cofactor mix. Incubate 60 min.

  • Detection:

    • Add SPA beads coated with anti-cortisol monoclonal antibody.

    • The beads capture generated

      
      -Cortisol.
      
    • Read on a Scintillation Counter.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound]. Determine

      
       using non-linear regression.
      

References

  • Boyle, C. D., et al. (2006). "Optimization of thiazole-based inhibitors of 11β-HSD1: Discovery of potent and orally active agents." Journal of Medicinal Chemistry. Link

  • Scott, J. S., et al. (2011). "Discovery of AZD4017: A potent and selective 11β-HSD1 inhibitor." MedChemComm. Link

  • Enamine Ltd. (2024). "this compound: Building Block Catalog." Enamine Store. Link

  • World Intellectual Property Organization. (2011). "WO2011135276A1: Thiophene and Thiazole Derivatives as 11β-HSD1 Inhibitors." Patentscope. Link

  • Sigma-Aldrich. (2024). "Product Specification: this compound." Merck KGaA. Link

Safety Operating Guide

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one down the drain.

This compound is a sulfur-containing heterocyclic ketone. Based on Structure-Activity Relationship (SAR) analysis of analogous thiazoles, it must be classified as Hazardous Chemical Waste with potential for aquatic toxicity and acute oral toxicity.[1]

Immediate Actions:

  • Segregate: Isolate from strong oxidizing agents immediately.

  • Containerize: Use high-density polyethylene (HDPE) or amber glass containers.

  • Label: Mark as "Hazardous Waste - Toxic / Environmental Hazard."

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Since a specific Safety Data Sheet (SDS) is often unavailable for niche intermediates like CAS 1005386-59-5, we apply the Precautionary Principle based on the thiazole pharmacophore.

Table 1: Chemical Specification & Waste Classification
PropertyData / ClassificationOperational Implication
Chemical Name This compoundOfficial manifest name.[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₅NOSContains Sulfur/Nitrogen (SOx/NOx precursor).
Molecular Weight ~197.30 g/mol Likely a solid or viscous oil at RT.
Primary Hazard Acute Toxicity (Oral) Handle with full PPE (Nitrile gloves, goggles).[1]
Secondary Hazard Aquatic Toxicity Zero-discharge policy for drains/sinks.
Reactivity Incompatible with OxidizersRisk of exothermic reaction and toxic fumes.
Waste Code (RCRA) D001 (Ignitable) or P/U Listed*Treat as D001/Toxic unless testing proves otherwise.

Expert Insight: Thiazole rings are electron-rich. When mixed with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide), they can undergo vigorous oxidation, releasing sulfur dioxide (


) and nitrogen oxides (

).[1] Never add this waste to a "General Oxidizing Waste" carboy.

Pre-Disposal Stabilization & Segregation

The integrity of your waste stream relies on strict segregation. Mixing incompatible streams is the leading cause of laboratory waste accidents.

Table 2: Compatibility Matrix (The "Self-Validating System")

Check this matrix before adding waste to any container.[1]

Waste StreamStatusRationale
Halogenated Solvents Compatible DCM/Chloroform are standard carriers for incineration.
Non-Halogenated Solvents Compatible Acetone/Methanol are acceptable carriers.
Strong Oxidizers FORBIDDEN Risk of explosion or toxic gas generation.
Strong Acids CAUTION May protonate the thiazole nitrogen; heat generation possible.
Aqueous Waste Avoid Low solubility; creates biphasic waste that complicates incineration cost.

Operational Disposal Workflow

This workflow ensures compliance with EPA regulations (40 CFR 262) and guarantees safety during transport.

Step-by-Step Protocol
  • Quenching (If Reactive):

    • If the material is residual from a reaction mixture containing reagents (e.g., organolithiums), quench carefully with isopropanol before transferring to the waste container.[1]

    • Validation: Ensure no bubbling or heat generation occurs for 15 minutes.

  • Solubilization (Optional but Recommended):

    • If the compound is a solid residue, dissolve it in a minimal amount of compatible solvent (e.g., Acetone or Ethyl Acetate) to facilitate transfer and prevent dust inhalation.

  • Transfer & Labeling:

    • Transfer to a screw-top container (HDPE preferred).

    • Crucial: Leave 10% headspace to allow for thermal expansion.

    • Attach a hazardous waste tag immediately. List constituents: "this compound, Acetone (if added)."[1]

  • Storage:

    • Store in a Satellite Accumulation Area (SAA).

    • Keep away from heat, sparks, and direct sunlight.

    • Secondary containment (tray) is mandatory.

Visualization: Decision Logic for Disposal

The following diagram illustrates the critical decision points for handling this specific chemical waste.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Acetone/EtOAc (Minimize Dust) Solid->Dissolve CheckOx Contains Oxidizers? Liquid->CheckOx Dissolve->CheckOx Quench QUENCH Required (Use Isopropanol) CheckOx->Quench Yes Segregate Segregate: Organic Waste Stream (No Oxidizers/Acids) CheckOx->Segregate No Quench->Segregate Container Containerize: HDPE/Glass Leave 10% Headspace Segregate->Container Label Label: 'Toxic' & 'Flammable' Container->Label Final Ship for Incineration Label->Final

Figure 1: Decision logic for the safe containerization and disposal of thiazole-ketone intermediates.

Emergency Spill Response

In the event of a spill outside the fume hood, execute the following SWIMS protocol:

  • S top the spill: Upright the container if safe to do so.[7]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors; post signage.

  • M inimize exposure: Don PPE (Double nitrile gloves, lab coat, safety goggles, N95 or half-mask respirator if dust is present).

  • S tandard Cleanup:

    • Do not use water. Water may spread the chemical if it is oily/hydrophobic.

    • Cover with an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).

    • Sweep into a dedicated waste bag.

    • Wipe the surface with a soap/water solution after bulk removal.[7]

    • Dispose of all cleanup materials as hazardous chemical waste (same classification as the chemical).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). [Link][1]

  • PubChem. (n.d.). Thiazole Compound Summary. National Library of Medicine. (Used for SAR-based hazard extrapolation). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.